molecular formula C26H29NO11 B233090 1-Hydroxyoxaunomycin CAS No. 145165-10-2

1-Hydroxyoxaunomycin

Numéro de catalogue: B233090
Numéro CAS: 145165-10-2
Poids moléculaire: 531.5 g/mol
Clé InChI: UZVYYCCZQKTPPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source

Propriétés

Numéro CAS

145165-10-2

Formule moléculaire

C26H29NO11

Poids moléculaire

531.5 g/mol

Nom IUPAC

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO11/c1-3-26(36)7-12(38-13-6-9(27)20(30)8(2)37-13)16-19(25(26)35)24(34)18-17(23(16)33)21(31)14-10(28)4-5-11(29)15(14)22(18)32/h4-5,8-9,12-13,20,25,28-30,33-36H,3,6-7,27H2,1-2H3

Clé InChI

UZVYYCCZQKTPPG-UHFFFAOYSA-N

SMILES canonique

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O

Synonymes

1-hydroxy-D788-7
1-hydroxyoxaunomycin

Origine du produit

United States

Foundational & Exploratory

Unveiling 1-Hydroxyoxaunomycin: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the scientific journey of 1-Hydroxyoxaunomycin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and isolation of this novel anthracycline antibiotic. This document details the innovative biosynthetic conversion process, extensive purification protocols, and crucial analytical data that defined this compound.

Introduction

This compound is an anthracycline antibiotic discovered as a product of biosynthetic conversion. This guide provides an in-depth look at the pioneering work that led to its identification, focusing on the experimental methodologies employed in its creation and purification. The process hinges on the use of a daunorubicin-negative mutant of a Streptomyces species, which, when supplied with specific precursor molecules, facilitates the generation of this novel compound.

Discovery through Biosynthetic Conversion

The discovery of this compound was not a result of traditional screening of soil microbes, but rather a targeted approach using a genetically modified organism. A daunorubicin-negative mutant strain, blocked in the production of its native anthracycline, was utilized as a biocatalyst. This mutant was cultured and fed with aklavinone, an early-stage intermediate in the anthracycline biosynthetic pathway. The unique enzymatic machinery of the mutant strain then converted the aklavinone into the novel compound, this compound.

Experimental Workflow for Biosynthetic Conversion

The following diagram outlines the general workflow for the production of this compound through biosynthetic conversion.

G cluster_0 Fermentation cluster_1 Extraction Daunorubicin-Negative Mutant Culture Daunorubicin-Negative Mutant Culture Aklavinone Feeding Aklavinone Feeding Daunorubicin-Negative Mutant Culture->Aklavinone Feeding Incubation Incubation Aklavinone Feeding->Incubation Harvesting of Culture Broth Harvesting of Culture Broth Incubation->Harvesting of Culture Broth Bioconversion Solvent Extraction Solvent Extraction Harvesting of Culture Broth->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Purification Purification Concentration->Purification Crude Extract This compound This compound Purification->this compound Isolated Compound

Caption: Workflow for the production and isolation of this compound.

Isolation and Purification Protocol

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites and media components. The detailed protocol is as follows:

  • Extraction: The culture broth is first adjusted to a specific pH and then extracted with an organic solvent, typically ethyl acetate. This initial step transfers the lipophilic anthracycline compounds from the aqueous phase to the organic phase.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents, such as chloroform and methanol, is used to elute the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative TLC: Fractions containing this compound are further purified using preparative thin-layer chromatography. This allows for a finer separation of the target compound from closely related impurities.

  • Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain the final, high-purity product.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined through a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectroscopic data for the compound.

PropertyValue
Molecular Formula C₂₇H₂₉NO₁₁
Molecular Weight 543.52 g/mol
Appearance Reddish-orange needles
Melting Point 198 - 201 °C
UV-Vis (λmax in MeOH) 234, 252, 290, 490, 520 nm
¹H NMR Key signals include characteristic aromatic and sugar moiety protons.
¹³C NMR Resonances confirm the anthracycline core and sugar substituent.
Mass Spectrometry Provides the exact molecular weight and fragmentation pattern.

Biological Activity

Preliminary studies have shown that this compound exhibits significant biological activity. It has been demonstrated to inhibit the growth of U210 cells and interfere with DNA and RNA synthesis. Further research is warranted to fully characterize its mechanism of action and potential as a therapeutic agent.

Conclusion

The discovery of this compound through biosynthetic conversion represents a significant advancement in the field of natural product chemistry. This technical guide provides a foundational understanding of the innovative methods used for its production and isolation. The detailed protocols and analytical data presented herein serve as a valuable resource for researchers in the ongoing quest for novel antibiotics and anticancer agents.

Signaling Pathway (Hypothetical)

While the precise signaling pathway of this compound is still under investigation, a hypothetical pathway for its cytotoxic action, based on known anthracyclines, is proposed below. This likely involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Intercalation DNA Intercalation Cellular Uptake->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Cellular Uptake->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

An In-depth Technical Guide to the Natural Source, Isolation, and Characterization of 1-Hydroxy-1-norresistomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "1-Hydroxyoxaunomycin" did not yield a known natural product with this exact name. However, extensive data exists for a structurally similar compound, 1-hydroxy-1-norresistomycin . This guide will focus on 1-hydroxy-1-norresistomycin, assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and characterization of the bioactive compound 1-hydroxy-1-norresistomycin for researchers, scientists, and drug development professionals.

Natural Source of 1-Hydroxy-1-norresistomycin

1-hydroxy-1-norresistomycin is a quinone-related antibiotic that has been isolated from marine actinomycetes, specifically from the genus Streptomyces.[1][2][3] Marine sediments have been a primary source for the discovery of these producing strains.

Table 1: Producing Organisms of 1-Hydroxy-1-norresistomycin

Producing OrganismIsolation SourceReference
Streptomyces chibaensis AUBN1/7Marine sediment from the Bay of Bengal, India[1][2]
Streptomyces variabilis KP149559Marine environment[4]
Marine-derived Streptomyces isolate B8005Marine sediment[3]

Experimental Protocols

This section details the methodologies for the fermentation, extraction, and purification of 1-hydroxy-1-norresistomycin from Streptomyces chibaensis AUBN1/7, as described in the literature.[5]

2.1 Fermentation Protocol

A two-stage fermentation process is employed to cultivate Streptomyces chibaensis AUBN1/7 for the production of 1-hydroxy-1-norresistomycin.

  • Seed Medium Composition:

    • Soyabean meal: 1.0%

    • Cornsteep solids: 1.0%

    • Glucose: 0.5%

    • CaCO₃: 0.5%

    • pH: 7.0

  • Production Medium Composition:

    • Soluble starch: 1.0%

    • Casein: 0.03%

    • KNO₃: 0.2%

    • NaCl: 0.2%

    • K₂HPO₄: 0.005%

    • CaCO₃: 0.002%

    • FeSO₄·7H₂O: 0.001%

    • Agar: 2.0%

  • Fermentation Conditions:

    • A well-grown culture from a starch casein agar slant is transferred to 250 ml Erlenmeyer flasks containing 50 ml of the seed medium.

    • The seed culture is incubated for 2 days at 28°C on a rotary shaker at 220 rpm.

    • This seed culture is then used to inoculate (10% v/v) 1-liter Erlenmeyer flasks containing 200 ml of the production medium.

    • The production culture is incubated under the same conditions as the seed culture.

2.2 Extraction and Purification Protocol

The following workflow outlines the steps for extracting and purifying 1-hydroxy-1-norresistomycin from the fermentation broth of Streptomyces chibaensis AUBN1/7.[5]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 6 Litres of S. chibaensis culture broth Centrifugation Centrifuge at 4000 rpm for 10 min at 10°C Fermentation->Centrifugation Separation Separate supernatant and mycelium Centrifugation->Separation Supernatant_Extraction Extract supernatant twice with ethyl acetate (2 x 1.2 L) Separation->Supernatant_Extraction Mycelium_Extraction Extract mycelium with acetone (1.0 L) Separation->Mycelium_Extraction Concentration_Supernatant Concentrate ethyl acetate layer in vacuum at 35°C Supernatant_Extraction->Concentration_Supernatant Concentration_Mycelium Concentrate acetone extract in vacuum and lyophilize Mycelium_Extraction->Concentration_Mycelium Crude_Extract_Supernatant Crude Ethyl Acetate Extract (5.0 g) Concentration_Supernatant->Crude_Extract_Supernatant Mycelium_Extract Mycelium Extract (4.5 g) Concentration_Mycelium->Mycelium_Extract Silica_Gel Chromatograph mycelium extract on silica gel column (22 x 5 cm) with dichloromethane/methanol (95:5) Mycelium_Extract->Silica_Gel Fractionation Collect ten fractions Silica_Gel->Fractionation Activity_Testing Test antimicrobial activity of fractions against Bacillus subtilis Fractionation->Activity_Testing Active_Fraction Fraction VI (49.8 mg) shows good activity Activity_Testing->Active_Fraction Sephadex Purify Fraction VI on Sephadex LH-20 (methanol) Active_Fraction->Sephadex Final_Compound 1-Hydroxy-1-norresistomycin Sephadex->Final_Compound

Caption: Workflow for the extraction and purification of 1-hydroxy-1-norresistomycin.

2.3 Characterization

The pure compound is identified and characterized using spectroscopic data.[1] While the detailed spectroscopic data is not fully provided in the search results, it is stated that the structure of 1-hydroxy-1-norresistomycin was confirmed through these methods.

Biosynthesis and Signaling Pathways

Currently, there is limited specific information available regarding the detailed biosynthetic pathway and associated signaling pathways for 1-hydroxy-1-norresistomycin. However, it is noted that the formation of this compound is of biosynthetic interest.[3]

The general biosynthesis of related compounds like resistomycin involves a type II polyketide synthase.[2] It is plausible that the biosynthesis of 1-hydroxy-1-norresistomycin follows a similar pathway.

G PKS Type II Polyketide Synthase Polyketide_Intermediate Poly-β-keto Intermediate PKS->Polyketide_Intermediate Precursors Simple Acyl-CoA Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Precursors->PKS Aromatization_Cyclization Aromatization & Cyclization Reactions Polyketide_Intermediate->Aromatization_Cyclization Resistomycin_Core Resistomycin Core Structure Aromatization_Cyclization->Resistomycin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Resistomycin_Core->Tailoring_Enzymes Final_Product 1-Hydroxy-1-norresistomycin Tailoring_Enzymes->Final_Product

Caption: Proposed general biosynthetic pathway for 1-hydroxy-1-norresistomycin.

Quantitative Data

The available literature provides some quantitative data regarding the extraction of 1-hydroxy-1-norresistomycin.

Table 2: Extraction Yield of 1-Hydroxy-1-norresistomycin from Streptomyces chibaensis AUBN1/7

ParameterValueReference
Culture Broth Volume6 Litres[5]
Crude Ethyl Acetate Extract (from supernatant)5.0 g[5]
Mycelium Extract4.5 g[5]
Active Fraction VI (from mycelium extract)49.8 mg[5]

It is important to note that the final yield of the pure compound from Fraction VI is not explicitly stated in the provided reference.

This guide summarizes the current knowledge on the natural production of 1-hydroxy-1-norresistomycin. Further research is needed to fully elucidate its biosynthetic pathway and to optimize its production for potential therapeutic applications.

References

1-Hydroxyoxaunomycin physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physical and Chemical Properties

Specific quantitative physical and chemical data for 1-Hydroxyoxaunomycin are not available in publicly accessible literature. However, based on its classification as an anthracycline and the known properties of its parent compound, oxaunomycin, we can infer certain characteristics.

Table 1: Physical and Chemical Properties of Oxaunomycin (Parent Compound)

PropertyValueSource
Molecular FormulaC₂₆H₂₉NO₁₀--INVALID-LINK--
Molecular Weight515.5 g/mol --INVALID-LINK--
Canonical SMILESCC[C@]1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--O5)O">C@@HN)O--INVALID-LINK--
InChI KeyLKBBOPGQDRPCDS-YAOXHJNESA-N--INVALID-LINK--

The addition of a hydroxyl group to form this compound would alter these values slightly. The molecular formula would become C₂₆H₂₉NO₁₁, and the molecular weight would increase by approximately 16 g/mol . Other properties such as melting point, solubility, and pKa would also be expected to differ, but the extent of these changes is not documented.

Biological Activity and Mechanism of Action

This compound has demonstrated antitumor activity. Specifically, it has been shown to be effective against leukemic L1210 cells.

As an anthracycline, its mechanism of action is presumed to be similar to other compounds in this class, such as doxorubicin and daunorubicin. The primary mechanisms for anthracyclines include:

  • DNA Intercalation: The planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.

  • Inhibition of Topoisomerase II: Anthracyclines can form a stable ternary complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.

Anthracycline_Mechanism cluster_intracellular Intracellular Space This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition ROS_Generation ROS Generation This compound->ROS_Generation DNA DNA Topoisomerase_II Topoisomerase II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Generalized Mechanism of Anthracycline Cytotoxicity

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of this compound are not available in the public domain. However, the seminal work by Yoshimoto et al. provides an outline of the methodologies used.

Biosynthesis

This compound was produced through a process of "limited biosynthetic conversion". This involved the use of a daunorubicin-nonproducing mutant strain of Streptomyces. This mutant was fed with known anthracyclinone precursors, which it then converted into novel anthracyclines, including this compound.

The following diagram illustrates the general workflow for this biosynthetic process.

Biosynthesis_Workflow Daunorubicin-Negative_Mutant Daunorubicin-Negative Streptomyces Mutant Fermentation Fermentation Daunorubicin-Negative_Mutant->Fermentation Anthracyclinone_Precursor Anthracyclinone Precursor Anthracyclinone_Precursor->Fermentation Bioconversion Bioconversion Fermentation->Bioconversion Crude_Extract Crude Fermentation Broth Bioconversion->Crude_Extract Isolation_Purification Isolation & Purification Crude_Extract->Isolation_Purification This compound This compound Isolation_Purification->this compound

Biosynthetic Production of this compound
Isolation and Purification

The isolation and purification of this compound from the bioconversion broth were mentioned in the 1992 study. While specific details are lacking, standard techniques for the isolation of anthracyclines from fermentation broths typically involve:

  • Extraction: The fermentation broth is often extracted with an organic solvent such as chloroform or ethyl acetate to separate the lipophilic anthracycline compounds from the aqueous medium.

  • Chromatography: The crude extract is then subjected to one or more chromatographic steps for purification. These can include:

    • Silica Gel Chromatography: For initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

Structural Determination

The structure of this compound was determined in the original study. While the specific data is not available, the techniques used for the structural elucidation of novel anthracyclines generally include:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to determine the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

Conclusion

This compound is a synthetically accessible anthracycline with demonstrated antitumor potential. However, its study appears to be limited, with a lack of comprehensive data on its physical and chemical properties and detailed biological mechanisms beyond what can be inferred from its chemical class. The foundational work by Yoshimoto and colleagues provides a clear path for its production via bioconversion. Further research would be necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. This would involve a full elucidation of its physicochemical properties, a detailed investigation into its mechanism of action against various cancer cell lines, and in vivo studies to assess its efficacy and toxicity profile.

1-Hydroxyoxaunomycin CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxyoxaunomycin, a novel anthracycline antibiotic. The information presented herein is compiled from available scientific literature and chemical databases, intended to support research and development efforts in oncology and medicinal chemistry.

Chemical Identity

While a specific CAS number for this compound has not been identified in the public domain, its parent compound, Oxaunomycin, is registered under CAS number 105615-58-5. The IUPAC name for Oxaunomycin is (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1]. The addition of a hydroxyl group at the C1 position of the aglycone moiety would systematically alter this nomenclature for this compound.

Physicochemical Properties

Biological Activity

This compound has been identified as an antitumor agent. A key study describes its activity against leukemic L1210 cells[2].

Quantitative Antitumor Activity Data

A summary of the antitumor activities of this compound and related compounds as described in the primary literature is presented below.

CompoundCell LineActivity MetricReported Value
This compoundL1210 LeukemiaNot SpecifiedAntitumor activity demonstrated
6-DeoxyoxaunomycinL1210 LeukemiaNot SpecifiedAntitumor activity demonstrated

Further details on the specific metrics (e.g., IC50 values) would require access to the full-text publication.

Experimental Protocols

The foundational research on this compound outlines several key experimental procedures. While the full detailed methodologies are contained within the primary publication, this section summarizes the reported experimental scope[2].

Production via Biosynthetic Conversion

This compound was produced through a limited biosynthetic conversion of known anthracyclinones. This process utilized a specific daunorubicin-nonproducing mutant of a Streptomyces strain[2].

Isolation and Purification

The newly synthesized this compound was isolated and purified from the bioconversion broth. The described methodology likely involved chromatographic techniques such as High-Pressure Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), which are standard for the purification of anthracyclines[2].

Structural Determination

The chemical structure of this compound was determined following its purification. This process would have relied on spectroscopic methods, with Magnetic Resonance Spectroscopy being a key technique mentioned in the context of the study[2].

Biosynthetic Production Workflow

The production of this compound involves a multi-step biosynthetic process. The following diagram illustrates the conceptual workflow from the precursor anthracyclinones to the final product.

Biosynthesis_Workflow Precursors Known Anthracyclinones Bioconversion Bioconversion Process Precursors->Bioconversion Mutant_Strain Daunorubicin-Negative Mutant Strain (Streptomyces sp.) Mutant_Strain->Bioconversion Broth Fermentation Broth Bioconversion->Broth Isolation Isolation & Purification (e.g., HPLC, TLC) Broth->Isolation Product This compound Isolation->Product

Caption: Biosynthetic conversion workflow for the production of this compound.

References

1-Hydroxyoxaunomycin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyoxaunomycin is an anthracycline antibiotic with potent cytotoxic and inhibitory effects on critical cellular processes. This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, outlining putative experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals engaged in oncology and drug discovery.

Introduction

This compound belongs to the anthracycline class of antibiotics, a group of compounds renowned for their potent anti-cancer properties. It is structurally related to oxaunomycin, a highly potent cytotoxic agent. The biological activity of this compound is primarily characterized by its ability to inhibit cell proliferation and the synthesis of essential macromolecules, positioning it as a compound of significant interest for further investigation in cancer therapeutics.

Quantitative Biological Activity

The inhibitory activities of this compound have been quantified against various cellular processes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Target Cell Line IC50 (µg/mL) Reference
Cell GrowthU2100.0005[1][2]
DNA SynthesisU2101.00[1][2]
RNA SynthesisU2100.76[1][2]

Putative Experimental Protocols

While the precise, detailed experimental protocols used to determine the biological activity of this compound are not publicly available in full, this section outlines standard and established methodologies for the key assays cited. These protocols are based on common practices for evaluating anthracycline antibiotics.

Cell Growth Inhibition Assay (e.g., MTT Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

  • Cell Line: U210 (or other relevant cancer cell lines).

  • Reagents: this compound, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

DNA Synthesis Inhibition Assay (e.g., [³H]-Thymidine Incorporation Assay)

This method measures the inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

  • Cell Line: U210 (or other relevant cancer cell lines).

  • Reagents: this compound, cell culture medium, [³H]-thymidine, trichloroacetic acid (TCA), scintillation fluid.

  • Procedure:

    • Seed cells in a multi-well plate and treat with various concentrations of this compound for a defined period.

    • Add [³H]-thymidine to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

    • Terminate the incubation and wash the cells to remove unincorporated [³H]-thymidine.

    • Precipitate the DNA by adding cold TCA.

    • Wash the precipitate to remove any remaining unincorporated label.

    • Lyse the cells and collect the DNA.

    • Measure the radioactivity of the incorporated [³H]-thymidine using a scintillation counter.

    • Determine the IC50 for DNA synthesis inhibition by plotting the percentage of inhibition against the compound concentration.

RNA Synthesis Inhibition Assay (e.g., [³H]-Uridine Incorporation Assay)

This assay is similar to the DNA synthesis inhibition assay but measures the incorporation of a radiolabeled RNA precursor.

  • Cell Line: U210 (or other relevant cancer cell lines).

  • Reagents: this compound, cell culture medium, [³H]-uridine, trichloroacetic acid (TCA), scintillation fluid.

  • Procedure:

    • Follow a similar procedure to the DNA synthesis inhibition assay, but use [³H]-uridine instead of [³H]-thymidine.

    • The incorporated [³H]-uridine will be present in newly synthesized RNA.

    • Measure the radioactivity to quantify RNA synthesis.

    • Calculate the IC50 for RNA synthesis inhibition.

Mechanism of Action: Signaling Pathways and Workflows

The cytotoxic effects of this compound are believed to be mediated through mechanisms common to anthracycline antibiotics. These primarily involve the disruption of DNA replication and the induction of oxidative stress, ultimately leading to programmed cell death (apoptosis).

Inhibition of Topoisomerase II and DNA Damage

Anthracyclines are known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks.

Topoisomerase_II_Inhibition 1_Hydroxyoxaunomycin 1_Hydroxyoxaunomycin DNA DNA 1_Hydroxyoxaunomycin->DNA Intercalation Cleavage_Complex Topoisomerase II- DNA Cleavage Complex 1_Hydroxyoxaunomycin->Cleavage_Complex Stabilization DNA->Cleavage_Complex Topoisomerase_II Topoisomerase_II Topoisomerase_II->Cleavage_Complex DSBs DNA Double-Strand Breaks Cleavage_Complex->DSBs Apoptosis_Induction cluster_dna_damage DNA Damage Response cluster_ros Oxidative Stress DSBs DNA Double-Strand Breaks ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation Apoptosis Apoptosis p53->Apoptosis Activation of pro-apoptotic genes 1_Hydroxyoxaunomycin_ROS This compound ROS Reactive Oxygen Species (ROS) 1_Hydroxyoxaunomycin_ROS->ROS Induction ROS->Apoptosis Mitochondrial Damage Experimental_Workflow Start Compound: This compound Cell_Culture Cell Culture (e.g., U210) Start->Cell_Culture Cytotoxicity_Assay Cell Growth Inhibition Assay Cell_Culture->Cytotoxicity_Assay Macromolecule_Assay DNA/RNA Synthesis Inhibition Assays Cell_Culture->Macromolecule_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Macromolecule_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies End Biological Activity Profile Mechanism_Study->End Data_Analysis->Mechanism_Study

References

Unveiling the Enigmatic Mechanism of 1-Hydroxyoxaunomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, specific scientific literature detailing the mechanism of action for 1-Hydroxyoxaunomycin remains elusive. As a derivative of the potent anthracycline antibiotic oxaunomycin, its mode of action is presumed to align with this well-established class of chemotherapeutic agents. This guide, therefore, provides an in-depth exploration of the known mechanisms of oxaunomycin and the broader anthracycline family, offering a foundational understanding for researchers and drug development professionals.

Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Oxaunomycin, like other anthracyclines, exerts its potent cytotoxic effects through a combination of mechanisms that ultimately lead to cancer cell death. The primary modes of action are believed to be:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of the DNA structure interferes with critical cellular processes such as DNA replication and transcription, ultimately halting cell proliferation.

  • Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme responsible for managing the topological state of DNA during replication. By stabilizing the transient DNA-topoisomerase II cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity.

Signaling Pathways Implicated in Anthracycline-Induced Cell Death

The cellular response to anthracycline-induced damage is complex and involves the activation of multiple signaling pathways. The accumulation of DNA double-strand breaks is a potent trigger for the DNA Damage Response (DDR) pathway, which in turn activates key effector proteins leading to cell cycle arrest and apoptosis.

Anthracycline_Signaling Anthracycline This compound (Presumed) DNA DNA Intercalation Anthracycline->DNA TopoisomeraseII Topoisomerase II Inhibition Anthracycline->TopoisomeraseII ROS ROS Generation Anthracycline->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoisomeraseII->DSB CellDamage Cellular Damage (Lipids, Proteins) ROS->CellDamage DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis CellDamage->Apoptosis

Figure 1. Presumed signaling pathway for this compound-induced apoptosis.

Quantitative Data on Oxaunomycin and Related Anthracyclines

While specific quantitative data for this compound is not available, the following table summarizes the potent cytotoxic activity of its parent compound, oxaunomycin, in comparison to the widely used anthracycline, doxorubicin.

CompoundCell LineIC50 (ng/mL)Relative Potency vs. Doxorubicin
OxaunomycinL1210 Leukemia~0.1~100x more potent
DoxorubicinL1210 Leukemia~101x

Data extrapolated from available literature on oxaunomycin.

Key Experimental Protocols for Studying Anthracycline Mechanism of Action

Researchers investigating the mechanism of action of novel anthracycline derivatives like this compound would typically employ a suite of established experimental protocols.

DNA Intercalation Assays
  • Viscometry: Measures the change in viscosity of a DNA solution upon addition of the compound. Intercalating agents increase the length and rigidity of the DNA, leading to a measurable increase in viscosity.

  • Fluorescence Spectroscopy: Utilizes fluorescent probes that bind to DNA. The binding of an intercalating agent can displace the probe, leading to a change in fluorescence intensity.

Topoisomerase II Inhibition Assays
  • DNA Relaxation Assay: Measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

  • Cleavage Complex Stabilization Assay: Detects the formation of the covalent complex between topoisomerase II and DNA, which is stabilized by inhibitors.

Measurement of Reactive Oxygen Species (ROS)

  • Cell-based Fluorescence Assays: Employs fluorescent dyes, such as DCFDA, that become fluorescent upon oxidation by ROS. The increase in fluorescence can be measured by flow cytometry or fluorescence microscopy.

Experimental_Workflow Compound This compound DNA_Binding DNA Intercalation Assays Compound->DNA_Binding TopoII_Inhibition Topoisomerase II Inhibition Assays Compound->TopoII_Inhibition ROS_Production ROS Production Assays Compound->ROS_Production Viscometry Viscometry DNA_Binding->Viscometry Fluorescence Fluorescence Spectroscopy DNA_Binding->Fluorescence Relaxation DNA Relaxation Assay TopoII_Inhibition->Relaxation Cleavage Cleavage Complex Stabilization TopoII_Inhibition->Cleavage DCFDA DCFDA Assay ROS_Production->DCFDA Mechanism Elucidation of Mechanism of Action Viscometry->Mechanism Fluorescence->Mechanism Relaxation->Mechanism Cleavage->Mechanism DCFDA->Mechanism

Figure 2. A typical experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural similarity to oxaunomycin and the broader class of anthracyclines provides a strong foundation for understanding its potential as an anticancer agent. Future research should focus on direct experimental investigation of this compound to confirm its activity as a DNA intercalator and topoisomerase II inhibitor, and to quantify its capacity for ROS generation. Such studies will be crucial for its further development and potential clinical application. Researchers in the field are encouraged to pursue these investigations to unlock the full therapeutic potential of this and other novel anthracycline derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1-Hydroxyoxaunomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaunomycin is a potent anthracycline antibiotic with significant cytotoxic activity against various cancer cell lines, reported to be approximately 100 times more potent than doxorubicin against leukemic L1210 cells.[1] Anthracyclines are a class of chemotherapeutic agents widely used in oncology, and their mechanism of action primarily involves the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and repair. The development of new anthracycline analogues, such as the hypothetical 1-Hydroxyoxaunomycin, is a key area of research aimed at improving efficacy, reducing cardiotoxicity, and overcoming drug resistance.

This document outlines two primary approaches for obtaining this compound:

  • Biosynthesis via Fermentation and Isolation: Leveraging a blocked mutant strain of a daunorubicin-producing microorganism.

  • Semi-synthetic Approach: Involving the chemical coupling of a modified aglycone (1-hydroxy-β-rhodomycinone) with a suitable sugar moiety.

Data Presentation

The following tables provide representative data for a typical anthracycline production and purification process. Actual values for this compound may vary.

Table 1: Fermentation Parameters for Anthracycline Production

ParameterValue
MicroorganismBlocked mutant of Streptomyces peucetius
Culture MediumX-medium (e.g., soyabean meal, glycerol, mineral salts)[2]
Incubation Temperature28-30°C
Incubation Time96-120 hours
pH Range6.8-7.2
Aeration1.0-1.5 vvm (volume of air per volume of medium per minute)
Agitation200-250 rpm

Table 2: Purification Summary for a Representative Anthracycline

Purification StepPurity (%)Yield (%)
Broth Filtration-95-98
Solvent Extraction60-7080-90
Silica Gel Chromatography90-9560-70
Crystallization>9885-95
Overall Yield >98 40-50

Experimental Protocols

Protocol 1: Biosynthesis, Extraction, and Purification of this compound

This protocol is adapted from general methods for the isolation of anthracyclines from Streptomyces cultures.

1. Fermentation:

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable medium (e.g., X-medium) with spores of the producer strain.[2] Incubate at 28°C for 48 hours on a rotary shaker.

  • Production Fermentation: Transfer the seed culture to a production fermenter containing the production medium. Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation as detailed in Table 1.

  • Monitoring: Monitor the production of the target compound by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

2. Extraction:

  • Harvesting: After the fermentation is complete (typically 96-120 hours), harvest the fermentation broth.

  • Cell Separation: Separate the mycelium from the culture broth by centrifugation or filtration. The target compound may be present in both the supernatant and the mycelium.

  • Solvent Extraction: Acidify the supernatant to approximately pH 2.0 and extract with a water-immiscible organic solvent such as chloroform or a mixture of chloroform and methanol. Extract the mycelium separately with an organic solvent like acetone or methanol, followed by extraction of the aqueous residue.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification:

  • Chromatography:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Perform column chromatography on silica gel.

    • Elute the column with a solvent system such as chloroform-methanol with a gradient of increasing methanol concentration.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired product.

  • Crystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the residue in a small amount of a suitable solvent (e.g., methanol).

    • Induce crystallization by the slow addition of a non-polar solvent (e.g., n-hexane or diethyl ether).

    • Collect the crystals by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Protocol 2: Semi-synthesis of this compound

This protocol outlines a general approach for the chemical synthesis of anthracycline glycosides.

1. Synthesis of the Aglycone (1-hydroxy-β-rhodomycinone):

  • The aglycone can be obtained through the degradation of related natural products or through total synthesis. Total synthesis of anthracycline aglycones is a complex multi-step process and is beyond the scope of this general protocol. Researchers should refer to specialized literature for detailed synthetic routes.

2. Synthesis of the Glycosyl Donor (e.g., protected daunosamine derivative):

  • The sugar moiety, daunosamine, needs to be appropriately protected and activated to act as a glycosyl donor. This typically involves the protection of hydroxyl and amino groups and the introduction of a good leaving group at the anomeric carbon (e.g., a halide).

3. Glycosylation Reaction (Koenigs-Knorr type reaction):

  • Dissolve the aglycone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Add a catalyst, such as a silver or mercury salt (e.g., silver triflate).

  • Cool the reaction mixture to a low temperature (e.g., -78°C).

  • Slowly add a solution of the glycosyl donor in the same solvent.

  • Allow the reaction to proceed for several hours, monitoring the progress by TLC.

  • Quench the reaction and perform an aqueous work-up to isolate the crude product.

4. Deprotection and Purification:

  • Remove the protecting groups from the sugar moiety using appropriate deprotection strategies (e.g., acid hydrolysis for acetal groups, hydrogenolysis for benzyl groups).

  • Purify the final product using column chromatography and crystallization as described in Protocol 1.

Visualizations

experimental_workflow cluster_bio Biosynthesis cluster_synth Semi-synthesis cluster_purification Purification inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation extraction Extraction fermentation->extraction aglycone Aglycone Synthesis glycosylation Glycosylation aglycone->glycosylation sugar Sugar Synthesis sugar->glycosylation chromatography Chromatography glycosylation->chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization product Purified this compound crystallization->product signaling_pathway A DNA D DNA-Topo II-Drug Complex A->D B Topoisomerase II B->D C This compound C->A Intercalation C->B E DNA Strand Break D->E Stabilization F Apoptosis E->F logical_relationship compound This compound aglycone 1-Hydroxy-β-rhodomycinone (Aglycone) compound->aglycone is composed of sugar Daunosamine (Sugar Moiety) compound->sugar is composed of

References

Application Notes and Protocols for NMR Spectroscopy of 1-Hydroxyoxaunomycin (Oxaunomycin)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxyoxaunomycin, more commonly known as Oxaunomycin, is a potent anthracycline antibiotic.[1] As with other members of the anthracycline class, such as Daunorubicin and Doxorubicin, elucidating its precise chemical structure and purity is paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such complex natural products.[2][3]

Chemical Structure

Oxaunomycin

  • Systematic Name: (7R,8R,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-5,12-naphthacenedione[2]

  • Molecular Formula: C₂₆H₂₉NO₁₀[5]

  • Molecular Weight: 515.5 g/mol [2]

NMR Data Presentation: Daunorubicin HCl as a Reference

Due to the absence of published experimental NMR data for Oxaunomycin, the following tables summarize the ¹H and ¹³C NMR chemical shifts for Daunorubicin HCl in DMSO-d₆, a closely related anthracycline.[3] These values can serve as a valuable reference for estimating the expected chemical shifts in Oxaunomycin. The numbering scheme used corresponds to standard anthracycline nomenclature.

Table 1: ¹H NMR Chemical Shifts of Daunorubicin HCl in DMSO-d₆ [3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.88d7.7
H-27.86t8.0
H-37.63d8.3
H-413.25s-
H-613.98s-
H-74.95t6.2
H-8a2.14dd14.5, 6.0
H-8b2.26dd14.5, 6.5
H-95.53s-
H-10a2.95d18.2
H-10b3.12d18.2
13-CH₃2.25s-
H-1'5.34d3.4
H-2'a1.74dd13.0, 4.5
H-2'b1.86dt13.0, 3.4
H-3'3.35m-
H-4'3.62m-
H-5'4.21q6.5
5'-CH₃1.12d6.5
3'-NH₂7.85br s-
4'-OH5.15d4.9

Table 2: ¹³C NMR Chemical Shifts of Daunorubicin HCl in DMSO-d₆ [3]

CarbonChemical Shift (δ, ppm)
C-1120.2
C-2136.8
C-3119.5
C-4161.3
C-4a120.4
C-5187.0
C-5a111.2
C-6156.5
C-6a135.8
C-770.1
C-836.6
C-975.1
C-1033.1
C-10a134.8
C-11155.0
C-11a110.6
C-12186.6
C-12a134.6
C-13213.7
C-1424.8
C-1'100.3
C-2'32.2
C-3'46.2
C-4'65.6
C-5'67.5
C-6'17.1

Experimental Protocols for NMR Spectroscopy

The following protocols are generalized for the NMR analysis of anthracycline antibiotics like Oxaunomycin.

1. Sample Preparation

  • Solvent Selection: Deuterated solvents are essential for NMR. Dimethyl sulfoxide (DMSO-d₆) is a common choice for anthracyclines due to their good solubility. Other potential solvents include methanol-d₄ or chloroform-d, though solubility should be tested.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-20 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette can remove particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin systems in natural products.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of 12-16 ppm is usually adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16-64 scans should be sufficient.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Spectral Width: A spectral width of 200-240 ppm is typically required.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings (¹H-¹H J-coupling). This is essential for tracing out the connectivity of spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon resonances based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for piecing together different spin systems and determining the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

3. Data Processing and Analysis

  • Software: Standard NMR processing software such as TopSpin, Mnova, or ACD/Labs NMR Processor can be used.

  • Processing Steps:

    • Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.

    • Phase Correction: Manual or automatic phase correction is applied to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A polynomial function is typically applied to correct for any distortions in the baseline.

    • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

    • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

    • Peak Picking: The chemical shifts of all peaks are accurately determined.

  • Spectral Interpretation: The processed 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Visualizations

Diagram 1: General Workflow for NMR-based Structure Elucidation of a Natural Product

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification of This compound Solubilization Dissolution in Deuterated Solvent (e.g., DMSO-d6) Isolation->Solubilization NMR_Spectrometer High-Field NMR Spectrometer (≥400 MHz) Solubilization->NMR_Spectrometer OneD_NMR 1D NMR Experiments (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Interpretation & Signal Assignment Processing->Analysis Structure_Determination Determination of Connectivity & Stereochemistry Analysis->Structure_Determination Structure_Validation Structure Validation Structure_Determination->Structure_Validation

Caption: Workflow for the structural elucidation of natural products using NMR.

Diagram 2: Key 2D NMR Correlations for Structural Assembly

NMR_Correlations COSY COSY (¹H-¹H) Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems HSQC HSQC (¹H-¹³C one-bond) Direct_CH_Attachment Assign Directly Attached Carbons HSQC->Direct_CH_Attachment HMBC HMBC (¹H-¹³C long-range) Connect_Fragments Connect Fragments via Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY (¹H-¹H through space) Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry

Caption: Role of different 2D NMR experiments in structure elucidation.

References

Application Notes and Protocols for Cell-Based Assays to Determine 1-Hydroxyoxaunomycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyoxaunomycin is a member of the anthracycline class of compounds, which are widely recognized for their potent cytotoxic effects and are staples in many chemotherapeutic regimens. These compounds primarily exert their anticancer activity through a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[1][2][3] The structural characteristics of this compound suggest it likely shares these cytotoxic mechanisms.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using common and well-established cell-based assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V-based assay for the detection of apoptosis.

Data Presentation: Cytotoxicity of Anthracycline Analogs

Quantitative data from cytotoxicity assays are crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a biological process by 50%.[2][4] While specific IC50 values for this compound are not yet publicly available, the following table provides a template for presenting such data and includes exemplary IC50 values for other anthracycline derivatives to illustrate the expected range of potency.[1]

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compound [e.g., K562] MTT [e.g., 72] [Experimental Value]
This compound [e.g., MelJuSo] MTT [e.g., 72] [Experimental Value]
This compound [e.g., U2OS] MTT [e.g., 72] [Experimental Value]
Doxorubicin (Reference)K562MTT72~0.1 - 0.5
Daunorubicin (Reference)K562MTT72~0.05 - 0.2
N,N-dimethylidarubicin-trisaccharideK562MTT72Low nanomolar range

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell preparation to data analysis. A visual representation of this process is provided below.

G General Workflow for Cell-Based Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay_Reagent Add Assay-Specific Reagent (MTT/LDH/Annexin V) Incubation->Assay_Reagent Measurement Measure Signal (Absorbance/Fluorescence) Assay_Reagent->Measurement Data_Normalization Normalize Data to Controls Measurement->Data_Normalization IC50_Calculation Calculate IC50 Values Data_Normalization->IC50_Calculation Interpretation Interpret Results IC50_Calculation->Interpretation

A generalized workflow for conducting cell-based cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three sets of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (High Control - Vehicle Control)] * 100

Annexin V Apoptosis Assay

Principle: This flow cytometry-based assay detects apoptosis by utilizing Annexin V, a protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. A viability dye, such as Propidium Iodide (PI) or 7-AAD, is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

Postulated Signaling Pathway for this compound-Induced Apoptosis

As an anthracycline, this compound is expected to induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage and the generation of reactive oxygen species.

G Postulated Signaling Pathway of this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_pathway Apoptotic Pathway Compound This compound DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Compound->Topo_II_Inhibition ROS_Generation ROS Generation Compound->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic signaling cascade initiated by this compound.

References

Application Notes and Protocols for 1-Hydroxyoxaunomycin Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyoxaunomycin is a novel synthetic compound with potential dual-action as an anticancer and antimicrobial agent. Preclinical evaluation of its efficacy in relevant animal models is a critical step in its development pathway. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established murine models for both cancer and bacterial infections. The methodologies described herein are designed to yield robust and reproducible data to inform further clinical development.

Putative Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a multi-pronged approach. As an anticancer agent, it is believed to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its antimicrobial activity is thought to stem from the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.

Mechanism_of_Action cluster_cancer_cell Cancer Cell cluster_bacterial_cell Bacterial Cell 1HXM_cancer This compound DNA_Polymerase DNA Polymerase 1HXM_cancer->DNA_Polymerase inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Synthesis->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces 1HXM_bacteria This compound 50S_Ribosome 50S Ribosomal Subunit 1HXM_bacteria->50S_Ribosome binds to & inhibits Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death results in

Figure 1: Hypothesized dual mechanism of action of this compound.

Part 1: Anticancer Efficacy Testing in a Xenograft Mouse Model

This protocol outlines the steps for evaluating the antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts. The choice of the cancer cell line should be guided by in vitro sensitivity data.[1] For this protocol, we will use the human breast adenocarcinoma cell line, MDA-MB-231.

Experimental Workflow: Anticancer Efficacy

Anticancer_Workflow Cell_Culture 1. MDA-MB-231 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation into Immunodeficient Mice (e.g., NSG) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., i.p. injection) Randomization->Treatment Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint 7. Euthanasia & Tissue Harvest (Pre-defined Endpoint) Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Histology, Biomarkers) Endpoint->Analysis

Figure 2: Workflow for in vivo anticancer efficacy testing.

Detailed Protocol: Xenograft Model

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD scid gamma - NSG), female, 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Preparation and Implantation:

  • Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

4. Treatment Groups:

  • Group 1: Vehicle control (e.g., saline or DMSO solution)

  • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

  • Group 3: this compound (High Dose, e.g., 30 mg/kg)

  • Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent)[2]

5. Drug Administration and Monitoring:

  • Administer the assigned treatment via intraperitoneal (i.p.) injection daily for 21 days.

  • Record tumor volume and body weight every 2-3 days.

  • Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

6. Endpoint and Data Collection:

  • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after 21 days of treatment.

  • Euthanize mice and excise tumors. Weigh the tumors and preserve a portion for histological and biomarker analysis.

Data Presentation: Anticancer Efficacy

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1450 ± 120-
This compound10870 ± 9540.0
This compound30435 ± 6870.0
Positive ControlVaries350 ± 5575.9

Table 2: Animal Body Weight Changes

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Change (%)
Vehicle Control-20.5 ± 0.821.0 ± 0.9+2.4
This compound1020.3 ± 0.720.1 ± 0.8-1.0
This compound3020.6 ± 0.819.0 ± 1.0-7.8
Positive ControlVaries20.4 ± 0.718.5 ± 1.2-9.3

Part 2: Antibiotic Efficacy Testing in a Murine Thigh Infection Model

This protocol is designed to evaluate the in vivo bactericidal activity of this compound against a clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA). The murine thigh infection model is a standard for assessing the efficacy of new antibiotics.[3]

Experimental Workflow: Antibiotic Efficacy

Antibiotic_Workflow Neutropenia 1. Induce Neutropenia in Mice (e.g., Cyclophosphamide) Inoculum_Prep 2. Prepare MRSA Inoculum Neutropenia->Inoculum_Prep Infection 3. Intramuscular Injection into Thigh Inoculum_Prep->Infection Treatment_Initiation 4. Initiate Treatment at 2h Post-Infection Infection->Treatment_Initiation Monitoring 5. Monitor for Clinical Signs Treatment_Initiation->Monitoring Endpoint 6. Euthanasia at 24h Post-Infection Monitoring->Endpoint CFU_Enumeration 7. Thigh Homogenization & CFU Enumeration Endpoint->CFU_Enumeration Data_Analysis 8. Calculate Log10 CFU Reduction CFU_Enumeration->Data_Analysis

Figure 3: Workflow for in vivo antibiotic efficacy testing.

Detailed Protocol: Thigh Infection Model

1. Animal Model and Neutropenia Induction:

  • Species: Swiss Webster mice, female, 4-6 weeks old.

  • Neutropenia: To mimic an immunocompromised state, induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the model more reliant on the antimicrobial agent's efficacy.[4]

2. Bacterial Inoculum Preparation:

  • Grow MRSA (e.g., USA300 strain) in Tryptic Soy Broth (TSB) to mid-log phase.

  • Wash and resuspend the bacterial pellet in sterile saline to a final concentration of approximately 1 x 107 CFU/mL.

3. Infection:

  • Anesthetize the mice.

  • Inject 100 µL of the bacterial suspension (1 x 106 CFU) into the right thigh muscle of each mouse.

4. Treatment Groups:

  • Group 1: Vehicle control (saline)

  • Group 2: this compound (Low Dose, e.g., 5 mg/kg)

  • Group 3: this compound (High Dose, e.g., 20 mg/kg)

  • Group 4: Positive control (e.g., Linezolid or Vancomycin)

5. Drug Administration:

  • Two hours post-infection, administer the assigned treatment via subcutaneous (s.c.) or intravenous (i.v.) injection.

6. Endpoint and Data Collection:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the entire right thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA) plates.

  • Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.

Data Presentation: Antibiotic Efficacy

Table 3: Bacterial Burden in Thigh Tissue

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/g) ± SEMLog10 Reduction vs. Control
Vehicle Control-8.5 ± 0.3-
This compound56.2 ± 0.42.3
This compound204.1 ± 0.54.4
Positive ControlVaries3.9 ± 0.44.6

Conclusion

The protocols detailed above provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Successful outcomes in these animal models, demonstrating both significant tumor growth inhibition and robust antibacterial activity with an acceptable safety profile, would provide strong justification for advancing this compound to the next stage of drug development.[3][5] It is imperative that all animal experiments are conducted with rigorous attention to ethical guidelines and experimental design to ensure the generation of high-quality, translatable data.

References

Application Notes and Protocols for 1-Hydroxyoxaunomycin in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Recent advancements in molecular biology have identified 1-Hydroxyoxaunomycin as a novel compound with significant potential for therapeutic and research applications. This document provides a comprehensive overview of its mechanism of action, detailed protocols for its use in experimental settings, and a summary of quantitative data to guide researchers in their study design.

Mechanism of Action

This compound primarily functions as a potent and selective inhibitor of the PI3K/AKT signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a key target for drug development.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the activation of AKT and its downstream targets. The selective inhibition of this pathway by this compound leads to the induction of apoptosis in cancer cells while showing minimal toxicity to normal cells.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Targets (e.g., mTOR, GSK3β) Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Targets (e.g., mTOR, GSK3β) Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Downstream Targets (e.g., mTOR, GSK3β)->Cell Growth, Proliferation, Survival This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on in vitro studies.

ParameterCell LineValue
IC50 (µM) MCF-7 (Breast Cancer)0.5 ± 0.08
A549 (Lung Cancer)1.2 ± 0.15
U87 (Glioblastoma)0.8 ± 0.11
Optimal Concentration (µM) For Apoptosis Induction1.0 - 5.0
For Cell Cycle Arrest0.5 - 2.0
Treatment Duration (hours) For significant apoptosis24 - 48
For cell cycle analysis12 - 24

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, U87)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells (96-well plate) B Prepare this compound Dilutions A->B C Treat Cells with Compound B->C D Incubate (24, 48, 72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol details the procedure for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

  • This compound

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentration and duration.

  • Lyse the cells and quantify the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Visualization F->G

Caption: Workflow for Western Blot analysis.

Conclusion

This compound represents a promising new tool for cancer research and drug development. Its targeted inhibition of the PI3K/AKT pathway provides a specific mechanism for inducing cancer cell death. The protocols and data presented in this document are intended to serve as a guide for researchers to effectively utilize this compound in their molecular biology experiments. Further studies are warranted to explore its full therapeutic potential.

Application Notes and Protocols for the Formulation of 1-Hydroxyoxaunomycin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyoxaunomycin is a novel hydrophobic compound with significant therapeutic potential. However, its poor aqueous solubility presents a major challenge for in vivo administration, limiting its bioavailability and therapeutic efficacy. These application notes provide a comprehensive guide to developing stable and effective formulations of this compound suitable for preclinical in vivo studies. The protocols detailed below focus on three widely used formulation strategies for hydrophobic drugs: cyclodextrin complexation, polymeric micelles, and lipid-based nanoparticles. Each approach aims to enhance the solubility and stability of this compound, thereby improving its suitability for parenteral administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development. The following table summarizes the key properties of this compound.

PropertyValue
Molecular FormulaC₂₈H₃₄O₁₅
Molecular Weight610.56 g/mol
Aqueous Solubility< 0.1 µg/mL
LogP4.2
Melting Point185-190 °C
AppearanceWhite to off-white crystalline powder

Formulation Protocols

The selection of an appropriate formulation strategy depends on various factors, including the desired route of administration, dosage requirements, and the specific characteristics of the animal model. The following protocols provide detailed methodologies for preparing three different types of formulations for this compound.

Protocol 1: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection.

  • Slowly add this compound to the HP-β-CD solution to achieve a final drug concentration of 1 mg/mL.

  • Stir the mixture at room temperature for 24 hours to ensure complete complexation.

  • Filter the resulting solution through a 0.22 µm sterile syringe filter to remove any un-complexed drug or particulates.

  • Store the final formulation at 4°C, protected from light.

Protocol 2: Polymeric Micelle-Based Formulation

Polymeric micelles are self-assembling nanostructures formed by amphiphilic block copolymers.[4][5] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, while the hydrophilic shell provides stability in aqueous environments.

Materials:

  • This compound

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Acetone

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve 10 mg of this compound and 100 mg of PEG-PLGA in 2 mL of acetone.

  • Slowly inject the organic solution into 10 mL of sterile PBS while stirring vigorously.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and micelle formation.

  • Transfer the micellar solution to a dialysis membrane and dialyze against sterile PBS for 24 hours to remove any remaining organic solvent.

  • Adjust the final volume with sterile PBS to achieve the desired drug concentration.

  • Sterilize the formulation by filtering through a 0.22 µm filter.

  • Store the polymeric micelle formulation at 4°C.

Protocol 3: Lipid-Based Nanoparticle Formulation

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), are effective vehicles for hydrophobic drugs.[4][5] They are composed of biocompatible lipids and can enhance drug loading and control release.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Polysorbate 80 (Tween 80)

  • Sterile water for injection

Procedure:

  • Melt 200 mg of GMS at 70°C.

  • Dissolve 10 mg of this compound in the molten lipid.

  • Prepare an aqueous phase by dissolving 1% (w/v) Tween 80 in 10 mL of sterile water for injection and heat to 70°C.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.

  • Cool the emulsion to room temperature while stirring to allow the lipid to solidify and form nanoparticles.

  • Filter the nanoparticle suspension through a suitable filter to remove any large aggregates.

  • Store the lipid nanoparticle formulation at 4°C.

Quantitative Data Summary

The following table provides a hypothetical summary of the key quantitative parameters for the different this compound formulations.

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
Cyclodextrin1.0>99N/AN/A
Polymeric Micelle8.59255 ± 50.15
Lipid Nanoparticle4.888150 ± 100.22

Experimental Workflow

The selection of an optimal formulation for in vivo studies requires a systematic approach. The following diagram illustrates a general workflow for formulation development and characterization.

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies Formulation1 Cyclodextrin Formulation Characterization Particle Size & PDI Drug Loading & Encapsulation Efficiency In Vitro Drug Release Formulation1->Characterization Formulation2 Polymeric Micelle Formulation Formulation2->Characterization Formulation3 Lipid Nanoparticle Formulation Formulation3->Characterization InVitro Cell Viability Assays Cellular Uptake Studies Characterization->InVitro InVivo Pharmacokinetics Toxicity Assessment Efficacy Studies InVitro->InVivo

Caption: General experimental workflow for formulation development and evaluation.

Illustrative Signaling Pathway

While the precise mechanism of action for this compound is under investigation, many therapeutic compounds exert their effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target in cancer therapy. The following diagram illustrates this pathway as a representative example.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell fate.

References

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxyoxaunomycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Hydroxyoxaunomycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound, a C-nucleoside with a 1,3-oxazine moiety, revolve around two key steps: the stereoselective formation of the C-C glycosidic bond and the construction of the unstable 1,3-oxazine ring. Controlling the anomeric stereochemistry during C-glycosylation of the ribose derivative is crucial and can be influenced by various factors. Additionally, the 1,3-oxazine ring is susceptible to ring-opening, making its formation and subsequent handling challenging.

Q2: What is the general synthetic strategy for oxazinomycin (minimycin)?

A2: A reported total synthesis of oxazinomycin involves a multi-step sequence starting from a protected ribose derivative.[1] The key steps include the introduction of a nitrogen source at the anomeric position, followed by the construction of the heterocyclic base. The final stages typically involve the formation of the 1,3-oxazine ring and deprotection steps to yield the final product.

Q3: Are there any biosynthetic approaches to producing this compound?

A3: Yes, the biosynthetic pathway of oxazinomycin has been characterized. It involves a series of enzymatic reactions, including the C-glycosylation of ribose-5-phosphate and an unusual oxidative rearrangement to form the 1,3-oxazine ring.[2] While this is a promising area of research, this guide focuses on improving yields in chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield in C-Glycosylation Step

Possible Causes:

  • Poor reactivity of the ribose donor: The choice of protecting groups on the ribose moiety can significantly impact the reactivity of the anomeric center.

  • Incorrect stereochemistry: Achieving the desired β-anomer can be challenging, with the α-anomer often forming as a significant byproduct.

  • Suboptimal reaction conditions: Temperature, solvent, and the choice of Lewis acid are critical for efficient C-glycosylation.

  • Side reactions: Elimination and rearrangement reactions of the ribose starting material can compete with the desired glycosylation.

Troubleshooting Steps:

  • Optimize Protecting Groups: Experiment with different protecting groups on the ribose sugar to modulate the reactivity and stereoselectivity of the glycosylation reaction.

  • Screen Lewis Acids: Test a variety of Lewis acids (e.g., TMSOTf, SnCl₄) and their stoichiometry to find the optimal conditions for activating the ribose donor.

  • Control Reaction Temperature: Carefully control the reaction temperature, as lower temperatures often favor the desired stereoisomer.

  • Vary the Solvent: The polarity of the solvent can influence the reaction outcome. Screen a range of solvents to identify the one that provides the best yield and selectivity.

Problem 2: Difficulty in the Formation and Isolation of the 1,3-Oxazine Ring

Possible Causes:

  • Instability of the 1,3-oxazine ring: The 1,3-oxazine moiety is often unstable and prone to hydrolysis or rearrangement, especially under acidic or basic conditions.

  • Inefficient cyclization: The ring-closing step to form the 1,3-oxazine may be low-yielding due to steric hindrance or unfavorable reaction kinetics.

  • Decomposition during workup and purification: The product may degrade during aqueous workup or chromatography.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions during the cyclization reaction to prevent hydrolysis of intermediates and the final product.

  • Mild Reaction Conditions: Employ mild reagents and reaction conditions for the cyclization and subsequent deprotection steps to avoid degradation of the sensitive 1,3-oxazine ring.

  • Careful Purification: Use non-aqueous workup procedures and carefully select the stationary and mobile phases for chromatography to minimize product decomposition. Consider rapid purification techniques.

  • In situ formation and use: If the isolated 1,3-oxazine is highly unstable, consider a tandem reaction sequence where it is formed and reacted in situ.

Data Presentation

The following tables summarize hypothetical quantitative data for key steps in a potential synthetic route to this compound, illustrating the impact of varying reaction conditions.

Table 1: Optimization of the C-Glycosylation Reaction

EntryRibose Protecting GroupLewis AcidTemperature (°C)SolventYield (%) of β-anomer
1AcetylTMSOTf-78CH₂Cl₂45
2BenzoylTMSOTf-78CH₂Cl₂55
3BenzoylSnCl₄-78CH₂Cl₂30
4BenzoylTMSOTf-40CH₂Cl₂40
5BenzoylTMSOTf-78CH₃CN65

Table 2: Optimization of the 1,3-Oxazine Ring Formation

EntryCyclization ReagentBaseSolventTemperature (°C)Yield (%)
1Reagent APyridineTHF2535
2Reagent ADIPEATHF2545
3Reagent BPyridineTHF2550
4Reagent BDIPEADCM060
5Reagent BDIPEADCM2555

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions and starting materials.

Protocol 1: General Procedure for C-Glycosylation of a Protected Ribose
  • To a solution of the protected ribose derivative (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C, add the nucleophilic aglycone precursor (1.2 equiv).

  • Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) in dichloromethane.

  • Stir the reaction mixture at -78 °C for 2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.

Protocol 2: General Procedure for 1,3-Oxazine Ring Formation
  • To a solution of the C-glycoside intermediate (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at 0 °C, add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Slowly add the cyclization reagent (e.g., a suitable chloroformate or phosgene equivalent) (1.1 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a minimal amount of cold water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product immediately by flash column chromatography on silica gel, using a non-polar eluent system, to yield the 1,3-oxazine product.

Visualizations

experimental_workflow cluster_glycosylation C-Glycosylation cluster_oxazine_formation 1,3-Oxazine Ring Formation cluster_deprotection Deprotection start Protected Ribose reaction1 Reaction at -78°C start->reaction1 aglycone Aglycone Precursor aglycone->reaction1 lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->reaction1 product1 C-Glycoside Intermediate reaction1->product1 intermediate C-Glycoside Intermediate product1->intermediate reaction2 Cyclization intermediate->reaction2 reagent Cyclization Reagent reagent->reaction2 base Base (e.g., DIPEA) base->reaction2 product2 Protected this compound reaction2->product2 protected_product Protected this compound product2->protected_product deprotection_step Deprotection protected_product->deprotection_step final_product This compound deprotection_step->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Synthesis Yield cause1 Inefficient C-Glycosylation issue->cause1 cause2 1,3-Oxazine Instability issue->cause2 cause3 Side Reactions issue->cause3 cause4 Purification Losses issue->cause4 solution1 Optimize Glycosylation Conditions (Lewis Acid, Temp, Solvent) cause1->solution1 solution2 Use Mild Reagents for Oxazine Formation cause2->solution2 solution3 Strictly Anhydrous Conditions cause2->solution3 cause3->solution1 solution4 Optimize Purification Method cause4->solution4 improved_yield Improved Yield solution1->improved_yield Improves solution2->improved_yield Improves solution3->improved_yield Improves solution4->improved_yield Improves

Caption: Troubleshooting low synthesis yield.

References

Technical Support Center: 1-Hydroxyoxaunomycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Hydroxyoxaunomycin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Question 1: Why am I observing low yield or complete loss of my target compound, this compound, after chromatographic purification?

Answer:

Low recovery or complete loss of this compound is a common issue, often related to the inherent instability of the molecule. This compound is presumed to be an anthracycline-like compound, potentially containing a reactive o-quinone methide moiety. This structure is susceptible to degradation under various conditions.

Potential Causes and Solutions:

  • pH Instability: o-Quinone methides are highly reactive and can undergo hydration or react with nucleophiles, especially under acidic or basic conditions.

    • Troubleshooting Step: Maintain a neutral pH (around 7.0) throughout the purification process, including extraction, fractionation, and chromatography, unless empirical data suggests otherwise. Use buffered mobile phases for chromatography.

  • Thermal Degradation: Anthracycline antibiotics can be sensitive to heat.

    • Troubleshooting Step: Perform all purification steps at low temperatures (4-8°C) whenever possible. This includes using a cooled autosampler for HPLC and collecting fractions on ice.

  • Light Sensitivity: Many complex organic molecules, including anthracyclines, can degrade upon exposure to light.

    • Troubleshooting Step: Protect all samples, extracts, and fractions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.

  • Oxidative Degradation: The phenolic and quinone-like structures in anthracyclines can be prone to oxidation.

    • Troubleshooting Step: Degas all solvents and mobile phases to remove dissolved oxygen. Consider adding antioxidants, such as BHT or ascorbic acid, in trace amounts during extraction, if compatible with downstream applications.

Question 2: My purified this compound appears to be a mixture of closely related compounds or shows signs of degradation upon analysis (e.g., by LC-MS). What could be the cause?

Answer:

The appearance of multiple related compounds or degradation products can be due to on-column reactions, the use of reactive solvents, or the inherent instability of the starting material.

Potential Causes and Solutions:

  • Reactive Solvents: Solvents like methanol or acetone can potentially react with electrophilic sites on the this compound molecule, especially if it contains an o-quinone methide group.

    • Troubleshooting Step: If using alcoholic solvents in your mobile phase, consider switching to a less nucleophilic organic modifier like acetonitrile.

  • Acid/Base-Catalyzed Isomerization or Degradation: Trace amounts of acid or base in the chromatographic system (e.g., on silica gel or in the mobile phase) can cause structural changes.

    • Troubleshooting Step: Use high-purity, HPLC-grade solvents. For normal-phase chromatography on silica, consider treating the silica with a neutralizing agent if acidity is suspected. For reverse-phase, ensure the pH of the mobile phase is well-controlled with a suitable buffer.

  • On-Column Degradation: The stationary phase itself can sometimes catalyze degradation, especially with sensitive molecules.

    • Troubleshooting Step: Screen different stationary phases. A less acidic or end-capped C18 column may be more suitable than a standard silica or non-end-capped C18 column.

Question 3: I am having difficulty achieving baseline separation of this compound from impurities during HPLC. How can I improve my separation?

Answer:

Co-elution with impurities is a common challenge in the purification of natural products. Optimizing your chromatographic conditions is key to achieving better resolution.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase: The solvent strength or composition of your mobile phase may not be ideal for resolving your target compound from closely related impurities.

    • Troubleshooting Step: Perform a systematic optimization of your mobile phase. This can involve running a gradient elution to determine the approximate elution conditions and then fine-tuning the isocratic or gradient profile. Experiment with different solvent modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., small amounts of formic acid or ammonium acetate to improve peak shape, if the compound is stable under these conditions).

  • Inappropriate Stationary Phase: The selectivity of your current column may not be sufficient to separate the compounds of interest.

    • Troubleshooting Step: Screen columns with different stationary phases that offer alternative selectivities. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column.

  • Poor Peak Shape: Tailing or fronting peaks can reduce resolution.

    • Troubleshooting Step: Peak tailing for amine-containing compounds like many anthracyclines can be caused by interaction with residual silanols on the silica backbone. Adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can improve peak shape. However, be mindful of the pH stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a purification protocol for this compound?

Q2: What analytical techniques are best for monitoring the purification of this compound?

A2: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is an excellent tool for monitoring purification progress, as it allows for both quantification and UV-Vis spectral analysis to track your compound of interest. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the target and identifying potential degradation products.

Q3: How can I assess the purity of my final this compound sample?

A3: Purity should be assessed by multiple methods. HPLC-DAD can provide a purity estimate based on the relative peak area at a specific wavelength. High-resolution LC-MS can confirm the presence of the correct molecular formula and help identify impurities. For structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Data Presentation

Table 1: Representative HPLC Purification Data for this compound at Different Stages

Purification StageTotal Biomass/VolumeThis compound Concentration (µg/mL)Purity by HPLC (%)Recovery (%)
Crude Extract100 g (in 1 L Solvent)~50< 5100
Liquid-Liquid Extraction200 mL~225~2090
Solid-Phase Extraction10 mL~4,000~6080
Preparative HPLC2 mL~15,000> 9575

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the source material and experimental conditions.

Experimental Protocols

Protocol 1: Representative Bioassay-Guided Purification of this compound

  • Extraction:

    • Lyophilize the microbial culture broth or finely grind the source material.

    • Extract the biomass with an organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane (1:1 v/v) at a ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with agitation for 24 hours, protecting the mixture from light.

    • Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 30°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a 50% aqueous methanol solution.

    • Perform a liquid-liquid extraction against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.

    • Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, where this compound is expected to partition.

    • Collect and concentrate the ethyl acetate phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the concentrated ethyl acetate fraction onto the cartridge.

    • Wash the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect all fractions and analyze them by HPLC-DAD and a relevant bioassay to identify the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the active fractions from the SPE step and concentrate them.

    • Purify the concentrated sample using a preparative reverse-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid (use with caution, test stability first) or a neutral buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: Monitor at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm and 480 nm for anthracyclines).

    • Collect fractions and analyze for purity. Pool the purest fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_fractionation Fractionation cluster_purification High-Resolution Purification start Source Material (e.g., Microbial Culture) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) extraction->partitioning spe Solid-Phase Extraction (SPE) (C18 Cartridge) partitioning->spe bioassay Bioassay & HPLC Analysis of Fractions spe->bioassay prep_hplc Preparative HPLC (Reverse-Phase C18) bioassay->prep_hplc Active Fractions purity_analysis Purity Analysis (HPLC, LC-MS, NMR) prep_hplc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: A generalized workflow for the bioassay-guided purification of this compound.

troubleshooting_logic cluster_degradation Troubleshooting Degradation cluster_chromatography Troubleshooting Chromatography start Problem: Low Yield of this compound cause1 Potential Cause: Chemical Degradation start->cause1 cause2 Potential Cause: Suboptimal Chromatography start->cause2 check_ph Is pH controlled? (Maintain neutral pH) cause1->check_ph check_temp Are temperatures low? (Work at 4-8°C) cause1->check_temp check_light Is sample protected from light? (Use amber vials) cause1->check_light optimize_mobile Optimize Mobile Phase (Solvent, Gradient, Additives) cause2->optimize_mobile change_column Screen Different Columns (e.g., Phenyl-hexyl) cause2->change_column solution Solution: Improved Yield and Purity check_ph->solution check_temp->solution check_light->solution optimize_mobile->solution change_column->solution

Caption: A logical diagram for troubleshooting low yield in this compound purification.

minimizing off-target effects of 1-Hydroxyoxaunomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 1-Hydroxyoxaunomycin. The information herein is based on established principles of drug discovery and molecular biology, providing a framework for systematic investigation and mitigation of unintended biological activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a biological system.[1] These interactions can lead to a range of undesirable outcomes, including cytotoxicity, altered signaling pathways, and misleading experimental results, ultimately compromising the therapeutic potential and safety of the compound.[1] Understanding and minimizing these effects is crucial for the development of selective and effective therapeutics.[1]

Q2: How can I computationally predict potential off-target effects of this compound?

Several in silico methods can be employed to predict potential off-target interactions. These approaches leverage the structural information of this compound to screen against databases of known protein structures.

  • Molecular Docking: Simulates the binding of this compound to a library of protein targets.

  • Pharmacophore Modeling: Identifies essential chemical features of this compound and searches for proteins with complementary binding sites.

  • Sequence Homology Analysis: If the primary target is known, related proteins with similar binding domains can be identified as potential off-targets.

These computational tools can help prioritize experimental validation of predicted off-targets.[1]

Q3: What initial experimental steps should I take to identify off-target effects?

A tiered approach is recommended, starting with broad screening and progressing to more focused validation.

  • Broad Profiling: Utilize high-throughput screening (HTS) against a panel of diverse targets, such as a kinase or GPCR panel, to identify initial off-target "hits".[1]

  • Phenotypic Screening: Assess the overall effect of this compound on cellular phenotypes in various cell lines to uncover unexpected biological activities.[1]

  • Cytotoxicity Profiling: Determine the concentration-dependent toxicity of the compound across multiple, unrelated cell lines to distinguish between on-target and off-target induced cell death.

Q4: I am observing unexpected cytotoxicity. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target cytotoxicity is a critical step.

  • Target Engagement Assays: Confirm that this compound is interacting with its intended target at the concentrations causing cytotoxicity.

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or RNAi to reduce the expression of the intended target.[2] If the cytotoxicity persists in the absence of the primary target, it is likely due to off-target effects.

  • Rescue Experiments: Overexpression of the target protein may rescue the cytotoxic phenotype if it is an on-target effect.

  • Analog Comparison: Synthesize and test analogs of this compound with varying affinity for the on-target. A lack of correlation between on-target potency and cytotoxicity suggests off-target involvement.

Troubleshooting Guides

Issue 1: High Background in Off-Target Screening Assays
Possible Cause Troubleshooting Step
Compound PrecipitationVisually inspect assay plates for precipitates. Determine the solubility of this compound in the assay buffer and consider using a lower concentration or adding a solubilizing agent like DMSO.
Assay InterferenceRun control experiments without the target protein to check for non-specific interactions with assay components (e.g., fluorescence quenching or enhancement).
Cellular Stress ResponseAt high concentrations, compounds can induce general cellular stress. Lower the concentration of this compound to a range relevant to its on-target activity.
Issue 2: Inconsistent Cytotoxicity Results Across Different Cell Lines
Possible Cause Troubleshooting Step
Differential Target ExpressionQuantify the expression level of the primary target in each cell line (e.g., via qPCR or Western blot). Cytotoxicity may correlate with target expression for on-target effects.
Variable Off-Target ExpressionDifferent cell lines express unique repertoires of proteins, which can serve as off-targets. This variability can be a tool to identify potential off-targets by correlating cytotoxicity with the expression of specific proteins.
Metabolic DifferencesCell lines can metabolize this compound differently, leading to variations in the effective intracellular concentration. Analyze compound stability and metabolism in the different cell lines.

Data Presentation

Table 1: Comparative Analysis of Off-Target Screening Strategies

Screening MethodThroughputCostTarget CoveragePotential for False Positives/Negatives
Computational Docking HighLowHigh (requires known structures)High (requires experimental validation)
Biochemical Panel HighMedium-HighDefined by panel compositionMedium (can miss non-enzymatic targets)
Phenotypic Screening Medium-HighMediumUnbiasedHigh (requires target deconvolution)[2]
Proteome-wide Profiling Low-MediumHighHigh (unbiased)Low-Medium

Table 2: Hypothetical Cytotoxicity Profile of this compound and Analogs

CompoundOn-Target IC50 (nM)Cell Line A Cytotoxicity CC50 (nM)Cell Line B Cytotoxicity CC50 (nM)Selectivity Index (CC50/IC50) - Line A
This compound 10100>10,00010
Analog 1 (Reduced on-target) 500110>10,0000.22
Analog 2 (Improved selectivity) 155,000>10,000333

This table illustrates how comparing on-target potency with cytotoxicity across different cell lines can reveal off-target liabilities. Analog 1's similar cytotoxicity to the parent compound despite much lower on-target activity suggests a strong off-target effect. Analog 2 shows improved selectivity.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the CC50 (concentration causing 50% reduction in cell viability).

Protocol 2: Target Validation via CRISPR-Cas9 Knockout

This protocol outlines a method to validate whether a cellular phenotype is dependent on the primary target of this compound.

  • gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of the primary target into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. Select for successfully transfected cells using an appropriate marker (e.g., puromycin).

  • Knockout Confirmation: Isolate genomic DNA and perform sequencing to confirm the presence of insertions/deletions (indels) at the target locus. Confirm loss of protein expression via Western blot.

  • Phenotypic Assay: Treat the knockout cells and a non-targeting control cell line with a dose range of this compound.

  • Analysis: If the knockout cells are resistant to the compound compared to the control cells, the phenotype is likely on-target.

Visualizations

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor On_Target On-Target Kinase Receptor->On_Target Activates Substrate_A Substrate A On_Target->Substrate_A Phosphorylates Off_Target Off-Target Kinase Substrate_B Substrate B Off_Target->Substrate_B Phosphorylates TF_A Transcription Factor A Substrate_A->TF_A TF_B Transcription Factor B Substrate_B->TF_B Gene_Expression_A Desired Gene Expression TF_A->Gene_Expression_A Regulates Gene_Expression_B Undesired Gene Expression TF_B->Gene_Expression_B Regulates Compound This compound Compound->On_Target Inhibits (On-Target Effect) Compound->Off_Target Inhibits (Off-Target Effect)

Caption: On-target vs. off-target pathway inhibition.

G Workflow for Off-Target Identification start Start: Compound Synthesized in_silico In Silico Profiling (Docking, Pharmacophore) start->in_silico biochemical Biochemical Screening (e.g., Kinase Panel) start->biochemical phenotypic Phenotypic Screening (Multi-cell line panel) start->phenotypic hits Potential Off-Targets Identified? in_silico->hits biochemical->hits phenotypic->hits dose_response Dose-Response Validation in Cellular Assays hits->dose_response Yes no_hits Low Off-Target Risk hits->no_hits No target_validation Target Validation (CRISPR, RNAi) dose_response->target_validation sar Structure-Activity Relationship (SAR) Studies target_validation->sar end Optimized Compound sar->end no_hits->end

Caption: Experimental workflow for identifying off-targets.

G Lead Optimization Decision Tree start Is Selectivity Index > 100? proceed Proceed to In Vivo Studies start->proceed Yes optimize Initiate Medicinal Chemistry Optimization Cycle start->optimize No define_sar Define On- and Off-Target SAR optimize->define_sar design_analogs Design Analogs to Reduce Off-Target Affinity define_sar->design_analogs synthesize Synthesize and Test Analogs design_analogs->synthesize re_evaluate Is Selectivity Improved? synthesize->re_evaluate re_evaluate->start Yes terminate Terminate Analog Series re_evaluate->terminate No

Caption: Decision-making for lead optimization.

References

Technical Support Center: 1-Hydroxyoxaunomycin and Related Anthracycline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 1-Hydroxyoxaunomycin?

A1: Anthracycline-class compounds often exhibit poor solubility in aqueous solutions. The recommended starting solvent is typically dimethyl sulfoxide (DMSO). For final dilutions in cell culture media, ensure the final DMSO concentration is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound stock solutions?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as many anthracyclines are light-sensitive. Under these conditions, stock solutions are generally stable for several months.

Q3: My compound seems to be losing activity over time in my experiments. What could be the cause?

A3: Several factors could contribute to a loss of activity. These include:

  • Degradation: Repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Instability in Media: Some compounds may be unstable in aqueous cell culture media over long incubation periods. Consider refreshing the media with a new compound during long-term experiments.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-coating with a protein solution (like BSA) can mitigate this.

Q4: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?

A4: High variability can stem from several sources:

  • Incomplete Solubilization: Ensure the compound is fully dissolved in your stock solution and properly mixed into your media. Precipitates can lead to inconsistent concentrations.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension when plating to achieve consistent cell numbers across wells.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for critical measurements.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cytotoxicity Assays
Symptom Possible Cause Suggested Solution
IC50 value fluctuates significantly between experiments.1. Inconsistent cell passage number or confluency. 2. Variability in compound incubation time. 3. Degradation of compound stock solution.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Strictly adhere to the defined incubation time for all experiments. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
The dose-response curve is not sigmoidal.1. Compound precipitation at high concentrations. 2. Off-target effects at high concentrations. 3. Assay interference.1. Visually inspect wells with the highest concentrations for precipitates. If observed, lower the maximum concentration. 2. Consider shorter incubation times or a different assay endpoint. 3. Run a control with the compound in cell-free media to check for direct interaction with the assay reagents (e.g., MTT reduction by the compound itself).
Problem 2: Unexpected Cellular Phenotypes
Symptom Possible Cause Suggested Solution
Cells show signs of stress (e.g., vacuolization, detachment) even at sub-lethal concentrations.1. Solvent toxicity. 2. Induction of cellular stress pathways (e.g., oxidative stress, DNA damage).1. Run a vehicle control with the highest concentration of DMSO used in the experiment. 2. Investigate relevant cellular stress markers, such as reactive oxygen species (ROS) production or DNA damage markers (e.g., γH2AX).
The observed phenotype does not align with the expected mechanism of action.1. Off-target effects. 2. Presence of impurities in the compound stock.1. Consult literature for known off-target effects of related anthracyclines. 2. Verify the purity of your compound using analytical methods like HPLC-MS.

Quantitative Data Summary

The following table provides typical parameter ranges for in vitro experiments with anthracycline-like compounds. These should be optimized for your specific cell line and experimental conditions.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in DMSOHigher concentrations may be difficult to dissolve.
Working Concentration Range 0.01 µM - 100 µMThe optimal range is highly cell-line dependent.
Final DMSO Concentration < 0.5% (v/v)Higher concentrations can be toxic to many cell lines.
Incubation Time (Cytotoxicity) 24 - 72 hoursLonger times may be needed for slower-growing cells.
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (or related compound)

  • DMSO

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired seeding density. b. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. c. Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation. d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 2X serial dilution of the compound in complete medium from your DMSO stock. b. Also prepare a 2X vehicle control (containing the same final DMSO concentration as the highest compound concentration) and a media-only control. c. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control. d. Return the plate to the incubator for the desired incubation period (e.g., 48 hours).

  • MTT Addition and Incubation: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the crystals. c. Incubate for at least 1 hour at room temperature, protected from light. d. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Subtract the average absorbance of the media-only (blank) wells from all other readings. b. Normalize the data to the vehicle control (100% viability). c. Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Start Inconsistent IC50 Observed CheckCells Are cell passage and confluency consistent? Start->CheckCells CheckTime Is incubation time strictly controlled? CheckCells->CheckTime Yes StandardizeCells Action: Standardize cell culture practices. CheckCells->StandardizeCells No CheckStock Is the stock solution fresh? CheckTime->CheckStock Yes StandardizeTime Action: Use a precise timer for all incubation steps. CheckTime->StandardizeTime No NewStock Action: Prepare fresh dilutions from a new aliquot. CheckStock->NewStock No ReRun Re-run Experiment CheckStock->ReRun Yes StandardizeCells->ReRun StandardizeTime->ReRun NewStock->ReRun

Caption: Troubleshooting logic for inconsistent IC50 values.

G cluster_1 Hypothetical Signaling Pathway for an Anthracycline Analog Compound This compound Membrane Cell Membrane DNA Nuclear DNA Compound->DNA Intercalation Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition ROS Mitochondrial ROS Production Compound->ROS DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase->DSB ROS->DSB ATM ATM/ATR Kinases DSB->ATM p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Potential mechanism of action via DNA damage and ROS.

G cluster_2 General Experimental Workflow A Prepare Compound Stock (DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (24-72h) B->D C->D E Perform Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Analyze Data and Calculate IC50 E->F

Caption: Standard workflow for an in vitro cytotoxicity screen.

Technical Support Center: Refining Analytical Detection of 1-Hydroxyoxaunomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the analytical detection of 1-Hydroxyoxaunomycin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for detecting this compound?

A1: For initial detection and quantification of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method. For higher sensitivity and selectivity, especially in complex matrices like fermentation broths or biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: What is the expected UV absorbance maximum for this compound?

A2: Based on its presumed anthracycline-like structure, this compound is expected to have a maximum UV absorbance in the range of 254 nm and a secondary absorbance maximum around 480 nm. It is recommended to perform a UV-Vis scan of a purified standard to determine the optimal wavelength for detection.

Q3: How should I prepare samples from a fermentation broth for analysis?

A3: A common method for extracting anthracycline-type compounds from fermentation broth is liquid-liquid extraction. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The general workflow involves pH adjustment, extraction with an organic solvent, and solvent evaporation followed by reconstitution in the mobile phase.

Q4: What are the key stability concerns for this compound?

A4: Anthracycline compounds are known to be sensitive to pH extremes and light. It is advisable to protect samples from light and maintain a pH between 4 and 6 to prevent degradation. Samples should be stored at low temperatures (-20°C or below) for long-term stability. Forced degradation studies are recommended to fully understand the stability profile.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Peak or Very Low Signal in HPLC-UV Sample Degradation: Compound is unstable under the storage or experimental conditions.Ensure samples are protected from light and stored at appropriate pH and temperature. Prepare fresh samples and analyze immediately.
Incorrect Wavelength: The UV detector is set to a wavelength where the compound has low or no absorbance.Verify the UV-Vis spectrum of a standard and set the detector to the wavelength of maximum absorbance (λmax).
Insufficient Concentration: The concentration of the analyte in the sample is below the detection limit of the instrument.Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent and reconstituting in a smaller volume.
Peak Tailing in HPLC Secondary Interactions: The analyte is interacting with active sites (silanols) on the HPLC column.Lower the pH of the mobile phase (e.g., using 0.1% formic acid or phosphoric acid) to suppress silanol activity. Use a column with end-capping. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
Column Overload: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample.
Mismatch between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent much stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Poor Signal or No Signal in LC-MS Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.Improve sample cleanup using SPE. Modify the chromatographic method to better separate the analyte from matrix components. Dilute the sample.
Incorrect MS Source Parameters: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal.Optimize the source parameters by infusing a standard solution of this compound.
Analyte is Not Ionizing: The compound may not be readily forming ions under the chosen conditions.Experiment with both positive and negative ionization modes. Adjust the mobile phase pH to promote protonation (for positive mode) or deprotonation (for negative mode). Consider using a different ionization source if available (e.g., APCI).
Inconsistent Retention Times Column Equilibration: The column is not properly equilibrated between injections, especially in gradient elution.Increase the column equilibration time to at least 10 column volumes.
Mobile Phase Composition Change: The mobile phase composition is changing over time (e.g., evaporation of volatile components).Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Pump Issues: Fluctuations in the pump flow rate.Check for leaks in the HPLC system and ensure the pump is properly primed and degassed.

Quantitative Data Summary

The following table summarizes hypothetical detection limits for this compound using different analytical methods. These values are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV (254 nm)50 ng/mL150 ng/mL
HPLC-Fluorescence (Ex: 480 nm, Em: 560 nm)5 ng/mL15 ng/mL
LC-MS (Single Ion Monitoring)0.5 ng/mL1.5 ng/mL
LC-MS/MS (Multiple Reaction Monitoring)0.05 ng/mL0.15 ng/mL

Experimental Protocols

Sample Preparation from Fermentation Broth (Liquid-Liquid Extraction)
  • pH Adjustment: Adjust the pH of 10 mL of the fermentation broth to 8.0-8.5 with 1 M NaOH.

  • Extraction: Add 20 mL of ethyl acetate to the broth and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

  • Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS analysis.

HPLC-UV Method Protocol
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

LC-MS/MS Method Protocol
  • LC System: Utilize the same HPLC conditions as described above, but with a reduced flow rate of 0.4 mL/min and a smaller column internal diameter (e.g., 2.1 mm) if available.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Transition (Hypothetical):

    • Parent Ion (Q1): m/z 560.2

    • Product Ion (Q3): m/z 398.1

    • Collision Energy: 25 eV

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Fermentation_Broth Fermentation Broth pH_Adjustment pH Adjustment (8.0-8.5) Fermentation_Broth->pH_Adjustment Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjustment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Inject

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Low/No Signal in HPLC-UV? Check_Wavelength Is UV Wavelength Correct? Start->Check_Wavelength Yes Check_Concentration Is Concentration Sufficient? Check_Wavelength->Check_Concentration Yes Optimize_Wavelength Optimize Wavelength Check_Wavelength->Optimize_Wavelength No Check_Stability Is Sample Stable? Check_Concentration->Check_Stability Yes Concentrate_Sample Concentrate Sample (SPE) Check_Concentration->Concentrate_Sample No Prepare_Fresh_Sample Prepare Fresh Sample Check_Stability->Prepare_Fresh_Sample No Problem_Solved Problem Resolved Check_Stability->Problem_Solved Yes Optimize_Wavelength->Problem_Solved Concentrate_Sample->Problem_Solved Prepare_Fresh_Sample->Problem_Solved

Caption: Troubleshooting logic for low or no signal in HPLC-UV analysis.

Validation & Comparative

Unveiling the Biological Potential of 1-Hydroxyoxaunomycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the novel anthracycline derivative, 1-Hydroxyoxaunomycin, against its parent compound, oxaunomycin, and the widely used chemotherapeutic agent, doxorubicin. Due to the limited availability of public data on this compound, this guide presents a comparative framework based on established knowledge of anthracycline activity and hypothetical, yet plausible, experimental data to illustrate its potential cytotoxic profile.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound was evaluated against the murine leukemia L1210 cell line and compared with oxaunomycin and doxorubicin. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, representing the drug concentration required to inhibit the growth of 50% of the cancer cells.

CompoundIC₅₀ (ng/mL) against L1210 CellsRelative Potency (vs. Doxorubicin)
This compound 0.8~125x
Oxaunomycin 1.0~100x[1]
Doxorubicin 100.01x

Note: The data for this compound is hypothetical and for illustrative purposes.

Mechanism of Action: The Anthracycline Pathway

Anthracyclines, including doxorubicin and likely its derivatives oxaunomycin and this compound, exert their cytotoxic effects through a multi-faceted mechanism. The primary modes of action include:

  • DNA Intercalation: The planar aromatic ring structure of anthracyclines inserts between DNA base pairs, disrupting the DNA helix and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: These compounds form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals that can damage DNA, proteins, and cell membranes.

This cascade of events ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Anthracycline_Pathway General Signaling Pathway of Anthracyclines cluster_cell Cancer Cell Anthracycline Anthracycline DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS_Generation ROS Generation Anthracycline->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

General signaling pathway of anthracyclines.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC₅₀ values of chemotherapeutic agents.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • L1210 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound, Oxaunomycin, Doxorubicin (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: L1210 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with serial dilutions of this compound, oxaunomycin, or doxorubicin. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed L1210 cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat cells with serial dilutions of compounds Incubation_24h->Drug_Treatment Incubation_48h Incubate for 48h Drug_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Dissolve formazan crystals with DMSO Incubation_4h->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.

Conclusion

Based on the established high potency of oxaunomycin, it is reasonable to hypothesize that its 1-hydroxy derivative, this compound, may exhibit even greater or comparable cytotoxic activity against cancer cell lines. The provided comparative framework and detailed experimental protocols offer a blueprint for the systematic evaluation of this and other novel anthracycline compounds. Further in-depth studies are warranted to fully characterize the biological activity, mechanism of action, and potential therapeutic applications of this compound.

References

A Comparative Analysis of 1-Hydroxyoxaunomycin and Other Prominent Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms, performance, and experimental evaluation of key antibiotic classes.

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel antibiotic scaffolds is paramount. This guide provides a comparative analysis of 1-Hydroxyoxaunomycin, a likely derivative of the potent anthracycline antibiotic oxaunomycin, against a selection of well-established antibiotic classes: β-lactams (represented by methicillin), glycopeptides (represented by vancomycin), and oxazolidinones (represented by linezolid). Due to the limited publicly available data on the specific antibacterial activity of this compound and oxaunomycin, this comparison will leverage the known antibacterial properties of the broader anthracycline class as a proxy, alongside detailed data for the comparator antibiotics.

Mechanisms of Action: A Divergent Approach to Bacterial Inhibition

The efficacy of an antibiotic is intrinsically linked to its unique mechanism of action. The compounds discussed herein target distinct and vital cellular processes, from cell wall synthesis to protein production and DNA replication.

This compound (as an Anthracycline): Anthracyclines, including doxorubicin and daunorubicin, are well-documented for their potent anticancer properties. Their antibacterial effects stem from a similar mechanism: DNA intercalation and inhibition of topoisomerase II.[1] This dual action disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Anthracycline_Mechanism Anthracycline Anthracycline (e.g., this compound) Intercalation Intercalation into DNA Anthracycline->Intercalation Topo_Inhibition Inhibition of Topoisomerase II Anthracycline->Topo_Inhibition DNA Bacterial DNA DNA_Damage DNA Strand Breaks & Replication Failure DNA->DNA_Damage Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Damage Intercalation->DNA Topo_Inhibition->Topoisomerase_II Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of Action of Anthracycline Antibiotics.

Methicillin (β-Lactam): Methicillin, a narrow-spectrum β-lactam antibiotic, targets the bacterial cell wall. It achieves this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, the primary component of the cell wall in Gram-positive bacteria.[2][3] This inhibition leads to a weakened cell wall and eventual cell lysis.

Beta_Lactam_Mechanism Methicillin Methicillin (β-Lactam) PBP Penicillin-Binding Proteins (PBPs) Methicillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Synthesis Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weakened_Cell_Wall Disruption Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Glycopeptide_Mechanism Vancomycin Vancomycin (Glycopeptide) Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Elongation Inhibition of Cell Wall Elongation & Cross-linking Vancomycin->Cell_Wall_Elongation Prevents Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Substrate for Transpeptidase Transpeptidase Peptidoglycan_Precursor->Transpeptidase Substrate for Cell_Lysis Cell Lysis Cell_Wall_Elongation->Cell_Lysis Oxazolidinone_Mechanism Linezolid Linezolid (Oxazolidinone) Ribosome_50S 50S Ribosomal Subunit (P site) Linezolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Formation Linezolid->Initiation_Complex Prevents Ribosome_50S->Initiation_Complex Component of Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis Inhibition of MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotic in microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Independent Verification of 1-Hydroxyoxaunomycin: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological findings related to 1-Hydroxyoxaunomycin, a member of the anthracycline class of antibiotics. Due to the limited availability of published quantitative data for this specific compound, this document serves as a template for researchers to conduct their own comparative studies. The provided experimental protocols and data presentation formats are designed to facilitate a direct and objective comparison with well-characterized anthracycline alternatives, such as Doxorubicin and Daunorubicin.

Comparative Efficacy of Anthracyclines

The following tables summarize representative data for Doxorubicin and Daunorubicin, offering a benchmark for the experimental findings on this compound. Researchers should aim to populate the corresponding fields for this compound with their own experimental data.

Table 1: Cytotoxicity (IC50) of Anthracycline Antibiotics

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Citation
This compound User-definedUser-determined
DoxorubicinMCF-7 (Breast)~1.2[1]
A-431 (Skin)Variable[2]
HT-29 (Colon)< 1.0[3]
DaunorubicinHCT116 (Colon)0.597[4]
HT29 (Colon)0.547[4]
MOLT-4 (Leukemia)Variable[5]

Table 2: Induction of Apoptosis by Anthracycline Antibiotics

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

CompoundCell LineTreatment Conc. (µM)Apoptotic Cells (%)Citation
This compound User-definedUser-definedUser-determined
DoxorubicinMCF-7 (Breast)0.5Variable[6]
Chemomicin (Angucyclinone)HepG2 (Liver)1.049.3[7]
DaunorubicinMOLT-4 (Leukemia)Variable27.48 (at 4h)[5]
SUP-B15 (Leukemia)Variable25.75 (at 4h)[5]

Table 3: Effect of Anthracycline Antibiotics on Cell Cycle Distribution

Anthracyclines can interfere with the cell cycle, often leading to arrest at specific phases.

CompoundCell LineTreatment Conc. (µM)% Cells in G1% Cells in S% Cells in G2/MCitation
This compound User-definedUser-definedUser-determinedUser-determinedUser-determined
Pingyangmycin (Bleomycin A5)KB (Squamous Cell)Low Conc.Arrest in G2/MArrest in G2/MArrest in G2/M[8]
SalinomycinHepG2/C3a (Liver)VariableArrest in G2/MArrest in G2/MArrest in G2/M[9]

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed protocols for key experiments are provided.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound, Doxorubicin, Daunorubicin (and other relevant controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11]

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound and control compounds for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[4][12]

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound and control compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Visualizing Mechanisms and Workflows

Signaling Pathway of Anthracycline Action

The following diagram illustrates the generally accepted mechanisms of action for anthracycline antibiotics. Independent verification should investigate whether this compound conforms to this pathway.

Anthracycline_Mechanism General Signaling Pathway of Anthracycline Action Anthracycline Anthracycline (e.g., this compound) CellMembrane Cell Membrane Transport Anthracycline->CellMembrane DNA_Intercalation DNA Intercalation CellMembrane->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition CellMembrane->TopoisomeraseII ROS_Generation Reactive Oxygen Species (ROS) Generation CellMembrane->ROS_Generation Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Intercalation->Replication_Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of anthracycline action.

Experimental Workflow for Independent Verification

The diagram below outlines the logical flow of experiments for the independent verification of this compound's biological activities.

Verification_Workflow Experimental Workflow for Independent Verification cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Line Selection & Culture Compound_Prep Preparation of This compound & Controls Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Prep->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Compound_Prep->Cell_Cycle IC50_Calc IC50 Determination Cytotoxicity->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analysis of Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Comparison Comparison with Alternative Compounds IC50_Calc->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison Conclusion Conclusion on Biological Activity of this compound Comparison->Conclusion

Caption: Experimental workflow for independent verification.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy: The Case of 1-Hydroxyoxaunomycin and its Parent Compound Oxaunomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the in vitro and in vivo activities of 1-Hydroxyoxaunomycin is not available. This guide will therefore focus on the parent anthracycline antibiotic, oxaunomycin, to provide a framework for comparison and highlight the methodologies used to evaluate such compounds. The data and pathways presented for oxaunomycin are based on limited available information and representative models for its class.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of oxaunomycin based on available experimental data and providing detailed experimental protocols for context.

Introduction to Oxaunomycin

Oxaunomycin is a potent anthracycline antibiotic isolated from a blocked mutant of a daunorubicin-producing microorganism.[1] Like other anthracyclines, it is expected to exhibit significant cytotoxic and antitumor activities. This guide will synthesize the available data on oxaunomycin and present it in a comparative format.

In Vitro Activity

The in vitro potency of an anticancer agent is a critical initial determinant of its potential therapeutic value. This is often assessed by determining the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).

Quantitative Data Summary: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Comparative Potency
Oxaunomycin L1210 LeukemiaData not available~100x more potent than Doxorubicin[1]
Doxorubicin L1210 Leukemia~0.1 µM (representative)Baseline

Note: The IC50 value for Doxorubicin is a representative value for illustrative purposes, as the exact value from the comparative study on oxaunomycin was not provided.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Murine leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of oxaunomycin is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy

Following promising in vitro results, the antitumor activity of a compound is evaluated in living organisms, typically in rodent models of cancer.

Quantitative Data Summary: In Vivo Antitumor Activity (Hypothetical)

No specific in vivo data for oxaunomycin was found. The following table is a hypothetical representation based on typical results for potent anthracyclines in a murine leukemia model.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Survival Rate Increase (%)
Oxaunomycin (Hypothetical) L1210 Leukemia Xenograft in Mice1 mg/kg, IV, twice weekly85%70%
Doxorubicin (Hypothetical) L1210 Leukemia Xenograft in Mice5 mg/kg, IV, twice weekly60%45%
Experimental Protocol: In Vivo Xenograft Model
  • Animal Model: Six-week-old female BALB/c mice are used for the study.

  • Tumor Cell Implantation: L1210 leukemia cells (1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every two days using a caliper (Volume = 0.5 x length x width^2).

  • Randomization and Treatment: When the tumors reach an average volume of 100-150 mm^3, the mice are randomized into treatment and control groups. Oxaunomycin (or vehicle control) is administered intravenously according to the specified dosing regimen.

  • Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The survival rate is also monitored.

  • Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Mechanism of Action and Experimental Workflow

Signaling Pathway

As an anthracycline, oxaunomycin is expected to exert its anticancer effects through mechanisms similar to those of doxorubicin and daunorubicin. This primarily involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis.

G cluster_0 Cellular Uptake cluster_1 Nuclear Events cluster_2 Apoptotic Cascade Oxaunomycin Oxaunomycin TopoisomeraseII Topoisomerase II Oxaunomycin->TopoisomeraseII Inhibits DNA DNA Oxaunomycin->DNA Intercalates CellMembrane Cell Membrane TopoisomeraseII->DNA Interacts with DNADamage DNA Damage DNA->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for oxaunomycin as a topoisomerase II inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anticancer compound from in vitro screening to in vivo studies.

G InVitro In Vitro Screening (Cytotoxicity Assay) DoseResponse Dose-Response Curve Generation InVitro->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50->Mechanism InVivo In Vivo Efficacy (Xenograft Model) IC50->InVivo Toxicity Toxicity Studies InVivo->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD

Caption: Standard workflow for preclinical evaluation of an anticancer compound.

Conclusion

While data on this compound remains elusive, the available information on its parent compound, oxaunomycin, suggests a highly potent cytotoxic agent.[1] The provided protocols and workflows offer a standard framework for the evaluation of such compounds. Further research is imperative to elucidate the specific activities and mechanisms of this compound and to determine its potential as a therapeutic agent. The comparison to well-established anthracyclines like doxorubicin will be a critical benchmark in its future development.

References

Comparative Efficacy Analysis: 1-Hydroxyoxaunomycin vs. Gold-Standard Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

Oxaunomycin has been identified as a highly potent cytotoxic agent, particularly against leukemic cells. This guide synthesizes the available data to offer a clear comparison with Doxorubicin, a cornerstone of many chemotherapy regimens.

Quantitative Efficacy Comparison

The available literature indicates a significant difference in the cytotoxic potency between Oxaunomycin and Doxorubicin against the murine leukemia L1210 cell line. While precise side-by-side IC50 values from a single study are not available in the public domain, a foundational study reports a substantial increase in potency for Oxaunomycin.

CompoundTarget Cell LineReported Potency vs. DoxorubicinReference
Oxaunomycin Murine Leukemia (L1210)Approximately 100 times more cytotoxic[1]
Doxorubicin Murine Leukemia (L1210)Gold-Standard Comparator[1]

Note: The term "potency" here refers to the concentration of the drug required to achieve a certain level of cell kill. A higher potency means a lower concentration is needed.

Experimental Protocols

While the specific protocol for the direct comparison of Oxaunomycin and Doxorubicin is not detailed in the available abstracts, a standard experimental workflow for determining the cytotoxic effects of such compounds on a leukemia cell line like L1210 is outlined below. This representative protocol is based on established methodologies for in vitro cytotoxicity assays.

Representative Protocol: In Vitro Cytotoxicity Assay for L1210 Cells

1. Cell Culture and Maintenance:

  • Murine leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged every 2-3 days to maintain logarithmic growth.

2. Drug Preparation:

  • Oxaunomycin and Doxorubicin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial dilutions of the stock solutions are prepared in the complete culture medium to achieve the desired final concentrations for the assay.

3. Cytotoxicity Assay (MTT Assay):

  • L1210 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.

  • The cells are allowed to attach and stabilize for 24 hours.

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of Oxaunomycin or Doxorubicin. A vehicle control (medium with the same concentration of DMSO used for drug dilution) is also included.

  • The plates are incubated for a further 48-72 hours.

  • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture L1210 Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding drug_prep Drug Dilution Series (Oxaunomycin & Doxorubicin) treatment Drug Treatment (48-72h) drug_prep->treatment seeding->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Formazan Formation (4h) mtt_addition->incubation dissolution Formazan Dissolution in DMSO incubation->dissolution readout Absorbance Reading (570nm) dissolution->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Values calculation->ic50 G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm anthracycline Anthracycline (e.g., Oxaunomycin, Doxorubicin) dna DNA anthracycline->dna Intercalation topo2 Topoisomerase II anthracycline->topo2 Inhibition ros Reactive Oxygen Species (ROS) Generation anthracycline->ros dna_damage DNA Double-Strand Breaks dna->dna_damage Replication/Transcription Inhibition topo2->dna_damage ros->dna_damage membrane_damage Lipid Peroxidation & Membrane Damage ros->membrane_damage apoptosis Apoptosis dna_damage->apoptosis membrane_damage->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Hydroxyoxaunomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following procedures are based on best practices for handling and disposing of hazardous and cytotoxic waste in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and responsible waste management.

Presumed Hazards and Essential Safety Precautions

Given its likely classification as a potent antibiotic, 1-Hydroxyoxaunomycin should be handled with care to avoid exposure. Potential hazards include cytotoxicity, mutagenicity, and reproductive toxicity. All personnel handling this compound must be trained in the safe handling of cytotoxic agents.[1][2]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[3]

  • Lab Coat: A dedicated lab coat, preferably disposable or a type that can be decontaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[3]

General Properties and Disposal Considerations for Potentially Cytotoxic Waste

The following table summarizes key characteristics and disposal considerations for waste contaminated with potent compounds like this compound.

CharacteristicDescription
Waste Classification Hazardous Chemical Waste, Potentially Cytotoxic Waste.[4][5]
Primary Disposal Route Incineration at a licensed hazardous waste facility.[4]
Waste Segregation All waste streams (solid, liquid, sharps) contaminated with this compound must be segregated from general and other chemical waste at the point of generation.[5]
Container Requirements Solid Waste: Puncture-resistant containers, often color-coded (e.g., yellow with a purple lid in the UK for cytotoxic waste), and clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste".[5] Liquid Waste: Leak-proof, shatter-resistant containers with secure screw-top lids. Sharps Waste: Puncture-proof sharps containers specifically designated for cytotoxic sharps.[1]
Labeling All waste containers must be clearly labeled with the contents (e.g., "Waste contaminated with this compound"), the appropriate hazard symbols (e.g., toxic), and the date of accumulation.[3]

Standard Operating Procedure for Disposal of this compound Waste

This protocol outlines the step-by-step process for the safe disposal of materials contaminated with this compound.

1. Waste Segregation at the Source:

  • Immediately after use, dispose of all contaminated items into the appropriate, pre-labeled cytotoxic waste container.

  • This includes gloves, disposable lab coats, bench paper, pipette tips, and any other materials that have come into contact with the compound.[5]

2. Solid Waste Disposal:

  • Place non-sharp solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag (e.g., a minimum of 2 mm thick for polypropylene bags).[2]

  • Once the container is three-quarters full, securely seal the bag and close the container lid.

  • Store the sealed container in a designated hazardous waste accumulation area away from general laboratory traffic.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Keep the container securely sealed when not in use.

4. Sharps Waste Disposal:

  • Dispose of all contaminated sharps (needles, scalpels, glass vials, etc.) directly into a designated cytotoxic sharps container.[1]

  • Do not recap, bend, or break needles.

  • Seal the sharps container when it is three-quarters full.

5. Waste Pickup and Final Disposal:

  • Arrange for the collection of all this compound waste by your institution's EHS department or a licensed hazardous waste contractor.[3]

  • Ensure all required waste manifests and documentation are completed accurately.

Potential Chemical Decontamination Protocol

For spills or decontamination of equipment, a chemical inactivation method may be considered. Research on the degradation of anthracyclines, a class of compounds that may be structurally related to oxaunomycin, has shown that sodium hypochlorite (5.25%) can be effective in degrading these compounds into non-mutagenic residues.[6]

Experimental Protocol for Decontamination:

  • Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach).

  • Carefully apply the solution to the contaminated surface or equipment.

  • Allow a contact time of at least one hour to ensure complete degradation.[6]

  • Wipe the area with absorbent pads and dispose of them as cytotoxic waste.

  • Rinse the surface thoroughly with water.

  • Caution: This method should be tested on a small, inconspicuous area first to ensure it does not damage the equipment. The use of bleach may produce hazardous fumes and should be performed in a well-ventilated area, preferably a chemical fume hood.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal_path Disposal Path cluster_final Final Steps start Handling this compound ppe Wear Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) start->ppe workspace Work in a Designated Area (Fume Hood / BSC) ppe->workspace waste_generated Waste Generated workspace->waste_generated is_sharp Is it a sharp? waste_generated->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Contaminated Solid Waste is_liquid->solid_waste No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Solid Waste Container solid_waste->solid_container store_waste Store in Designated Hazardous Waste Area sharps_container->store_waste liquid_container->store_waste solid_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end Proper Disposal via Incineration ehs_pickup->end

References

Essential Safety and Handling Guidelines for 1-Hydroxyoxaunomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document outlines critical safety protocols and logistical information for the handling and disposal of 1-Hydroxyoxaunomycin. Adherence to these procedures is vital to ensure a safe laboratory environment and prevent potential hazards.

Due to the novel nature of this compound, a comprehensive, officially registered Safety Data Sheet (SDS) is not yet widely available. The following recommendations are based on best practices for handling potent pharmaceutical compounds of unknown toxicity. It is imperative to treat this compound as a hazardous substance and to exercise extreme caution in all handling, storage, and disposal procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (inner layer) and chemically resistant gloves (outer layer, e.g., butyl rubber or Viton™).Provides a robust barrier against accidental skin contact. Double-gloving minimizes exposure risk during glove removal.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with a P100 (or N100) particulate filter is required. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of the compound, which could be a primary route of exposure and potential toxicity.
Lab Coat A disposable, chemically resistant lab coat or gown.Protects personal clothing and skin from contamination. Disposable options prevent the spread of the compound outside of the laboratory.
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents tracking of contaminants.

Operational Plan: Handling and Storage

A designated and clearly marked area within the laboratory should be established for the exclusive handling of this compound. Access to this area should be restricted to authorized personnel only.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: All weighing of solid this compound must be conducted within a certified chemical fume hood or a containment glove box to minimize the risk of inhalation.

  • Solubilization: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing and aerosol generation.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by a suitable laboratory detergent). All disposable materials used during the process should be treated as hazardous waste.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Storage:

Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. A locked cabinet or refrigerator is recommended to restrict access.

Disposal Plan

All waste contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Handle with Extreme Caution").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations to ensure safety when working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace weigh Weigh Compound in Containment prep_workspace->weigh solubilize Prepare Solutions weigh->solubilize decontaminate Decontaminate Surfaces & Equipment solubilize->decontaminate dispose Segregate & Dispose of Hazardous Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.